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  • Product: N-Ethyl Fingolimod
  • CAS: 1402793-28-5

Core Science & Biosynthesis

Foundational

N-Ethyl Fingolimod CAS 1402793-28-5 chemical structure and properties

Title: Comprehensive Technical Guide on N-Ethyl Fingolimod (CAS 1402793-28-5): Structural Properties, Mechanistic Implications, and Analytical Workflows Abstract In the landscape of neuroimmunology and multiple sclerosis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on N-Ethyl Fingolimod (CAS 1402793-28-5): Structural Properties, Mechanistic Implications, and Analytical Workflows

Abstract In the landscape of neuroimmunology and multiple sclerosis (MS) therapeutics, Fingolimod (FTY720) stands as a pioneering sphingosine-1-phosphate (S1P) receptor modulator. However, the synthesis and degradation of this active pharmaceutical ingredient (API) can yield specific structural impurities that critically alter its pharmacodynamic and toxicological profile. This whitepaper, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of N-Ethyl Fingolimod (CAS 1402793-28-5) . We will deconstruct its chemical architecture, explore the mechanistic causality behind its altered receptor binding, and establish self-validating analytical protocols for its quantification and biological assessment.

Chemical Architecture and Physicochemical Profiling

Fingolimod is a structural analogue of endogenous sphingosine. Its efficacy relies heavily on a primary amine group, which serves as the substrate site for in vivo phosphorylation. N-Ethyl Fingolimod emerges as a process-related impurity or degradant where an ethyl group ( C2​H5​ ) is covalently bonded to this critical nitrogen atom, converting the primary amine into a secondary amine .

This seemingly minor alkylation fundamentally shifts the molecule's physicochemical behavior. The addition of the ethyl group increases the steric bulk around the nitrogen and slightly elevates the molecule's lipophilicity (LogP). More importantly, it alters the pKa​ of the amine, impacting its ionization efficiency in mass spectrometry and its hydrogen-bonding capacity in biological systems .

Table 1: Physicochemical & Analytical Comparison

PropertyFingolimod (API)N-Ethyl Fingolimod (Impurity)
CAS Number 162359-55-91402793-28-5
IUPAC Name 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol
Molecular Formula C19​H33​NO2​ C21​H37​NO2​
Molecular Weight 307.47 g/mol 335.53 g/mol
Amine Classification Primary AmineSecondary Amine
Precursor Ion [M+H]+ m/z 308.5m/z 336.5
Solubility Methanol, DMSOMethanol, DMSO

Mechanistic Context: SphK2 Phosphorylation and S1P Receptor Modulation

To understand why N-Ethyl Fingolimod is a critical impurity, we must examine the causality of Fingolimod's mechanism of action. Fingolimod is a prodrug. It exhibits no innate activity at S1P receptors until it is stereoselectively phosphorylated by Sphingosine Kinase 2 (SphK2) into fingolimod-phosphate . This active metabolite then acts as a high-affinity agonist at S1PR1, causing receptor internalization and preventing lymphocyte egress from lymph nodes.

The Steric Hindrance Hypothesis: In the active site of SphK2, the primary amine of Fingolimod forms a highly specific hydrogen-bonding network that aligns the adjacent hydroxyl group for ATP-mediated phosphorylation. The N-ethylation in CAS 1402793-28-5 introduces significant steric hindrance. This bulky secondary amine clashes with the binding pocket residues of SphK2, drastically reducing the enzyme's binding affinity ( Km​ ) and catalytic turnover ( kcat​ ). Consequently, N-Ethyl Fingolimod fails to undergo efficient bioconversion, rendering it biologically inert at the S1P receptor level but potentially competitive at the kinase level.

S1P_Pathway FTY Fingolimod (API) SphK SphK2 Enzyme FTY->SphK Substrate NE_FTY N-Ethyl Fingolimod NE_FTY->SphK Poor Affinity Phos_FTY Fingolimod-P (Active) SphK->Phos_FTY Phosphorylation Phos_NE Steric Hindrance SphK->Phos_NE Blocked S1PR S1P Receptors Phos_FTY->S1PR Agonism Phos_NE->S1PR No Binding

Figure 1: Comparative phosphorylation and S1P receptor activation pathway of Fingolimod vs. N-Ethyl Fingolimod.

Toxicological Implications: The Nitrosamine Risk

Beyond receptor pharmacology, the structural shift from a primary to a secondary amine introduces a severe regulatory liability. Under current ICH M7 guidelines, secondary amines are notorious precursors to N-nitrosamines—a cohort of concern (CoC) known for potent mutagenicity. In the presence of nitrosating agents (e.g., nitrites in excipients or water), N-Ethyl Fingolimod readily forms N-Nitroso N-Ethyl Fingolimod (MW: 364.53) . This necessitates ultra-sensitive analytical tracking of the N-Ethyl impurity to mitigate downstream nitrosamine generation in the formulated drug product.

Experimental Workflows and Analytical Protocols

To maintain scientific integrity, the quantification and biological assessment of N-Ethyl Fingolimod must rely on self-validating systems. Below are the optimized protocols designed to ensure high fidelity in drug development pipelines.

Protocol 1: LC-MS/MS Quantification of N-Ethyl Fingolimod in API Matrices

This workflow leverages the lipophilicity of the octyl chain and the basicity of the secondary amine to achieve baseline separation and high-sensitivity detection.

Step-by-Step Methodology:

  • Sample Preparation (Matrix Correction): Weigh 10.0 mg of Fingolimod API and dissolve in 10 mL of LC-MS grade Methanol. Spike the solution with 10 ng/mL of a deuterated internal standard (e.g., Fingolimod-d4). Causality: Methanol disrupts hydrophobic interactions of the octyl chain, ensuring complete solubilization. The isotopic internal standard (IS) is critical to self-validate the assay by correcting for ionization suppression caused by the high-concentration API matrix in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Causality: The C18 stationary phase interacts strongly with the hydrophobic tail. The N-ethyl group makes the impurity slightly more lipophilic than the API, allowing it to elute later, preventing detector saturation from the main API peak.

  • Ionization and Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for N-Ethyl Fingolimod at m/z 336.5 255.3 (or dominant product ion). Causality: Formic acid in the mobile phase donates protons, ensuring the secondary amine is fully ionized [M+H]+ prior to aerosolization, maximizing the signal-to-noise ratio.

LCMS_Workflow Sample Sample Prep (Spiked IS) Chrom RP-UPLC (C18 Column) Sample->Chrom Ion ESI+ Ionization Chrom->Ion MRM MRM Detection m/z 336.5 Ion->MRM Val Data Validation MRM->Val

Figure 2: Step-by-step LC-MS/MS workflow for the quantification of N-Ethyl Fingolimod in API matrices.

Protocol 2: In Vitro Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

To empirically prove the steric hindrance hypothesis, this assay measures the bioconversion rate of the impurity. It is designed as a self-validating system using internal controls.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 150 mM KCl, and 10 µM ATP. Add 100 ng of recombinant human SphK2 enzyme per well.

  • Substrate Incubation: Introduce substrates at 1 µM concentration.

    • Test Well: N-Ethyl Fingolimod.

    • Positive Control Well: Native Fingolimod API.

    • Negative Control Well: Native Fingolimod + 10 µM ABC294640 (a selective SphK2 inhibitor).

  • Quenching & Analysis: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Validation: Analyze the supernatant via LC-MS/MS for the presence of phosphorylated products. Causality: The negative control ensures that any phosphorylation detected is strictly SphK2-mediated (ruling out assay artifacts). The expected result is a high yield of Fingolimod-P in the positive control, and negligible N-Ethyl Fingolimod-P in the test well, confirming the biological inactivity of the impurity.

Conclusion

N-Ethyl Fingolimod (CAS 1402793-28-5) is far more than a simple chromatographic peak; it is a structural modification that nullifies the drug's intended pharmacodynamics while introducing significant toxicological risks via potential nitrosamine formation. By understanding the causality between its N-ethylated structure, its failure to undergo SphK2 phosphorylation, and its behavior in ESI+ mass spectrometry, drug development professionals can design robust, self-validating analytical controls. Strict monitoring of this impurity is paramount to ensuring the safety and efficacy of Fingolimod-based therapeutics.

References

  • FTY720 (Fingolimod) Ameliorates Brain Injury through Multiple Mechanisms and is a Strong Candidate for Stroke Treatment. PubMed Central (PMC) / NIH. Available at:[Link]

  • Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fingolimod Impurities and N-Nitroso Derivatives Reference Standards. Pharmaffiliates. Available at:[Link]

Exploratory

Introduction: The Critical Role of Impurity Synthesis in Pharmaceutical Development

An In-Depth Technical Guide to the Synthesis of N-Ethyl Fingolimod Impurity In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of N-Ethyl Fingolimod Impurity

In the landscape of modern drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a fundamental pillar of safety and efficacy. For potent immunomodulators like Fingolimod (FTY720), the first oral therapy approved for multiple sclerosis, understanding the impurity profile is of paramount importance.[1][2] Impurities, even in trace amounts, can possess their own pharmacological or toxicological profiles, potentially impacting the drug's therapeutic window and safety. The N-Ethyl Fingolimod impurity, a derivative formed by the ethylation of the primary amine in the Fingolimod molecule, represents a critical process-related or degradation impurity that requires thorough investigation.

This technical guide provides a comprehensive, research-level synthesis pathway for N-Ethyl Fingolimod. It is designed for researchers, medicinal chemists, and drug development professionals who require a reliable method for obtaining this impurity for analytical standard development, toxicological evaluation, or further pharmacological studies. The presented synthesis is grounded in established chemical principles and provides a robust framework for its successful execution.

Strategic Approach to the Synthesis of N-Ethyl Fingolimod

The core of this synthesis lies in the selective N-ethylation of Fingolimod. Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.[3] To circumvent this challenge, this guide proposes a controlled and selective approach: reductive amination . This method involves the reaction of Fingolimod with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-ethyl secondary amine. This strategy offers superior control over the degree of alkylation compared to direct alkylation.

The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the Fingolimod precursor, and second, the selective N-ethylation to yield the target impurity.

Synthesis_Workflow cluster_0 Stage 1: Fingolimod Synthesis cluster_1 Stage 2: N-Ethylation Starting_Materials Commercially Available Starting Materials Fingolimod_Synthesis Multi-step Synthesis of Fingolimod (FTY720) Starting_Materials->Fingolimod_Synthesis Fingolimod Fingolimod (FTY720) Fingolimod_Synthesis->Fingolimod Reductive_Amination Reductive Amination with Acetaldehyde Fingolimod->Reductive_Amination N_Ethyl_Fingolimod N-Ethyl Fingolimod (Target Impurity) Reductive_Amination->N_Ethyl_Fingolimod Fingolimod_Synthesis A n-Octylbenzene C Friedel-Crafts Acylation (AlCl3) A->C B 3-Bromopropanoyl chloride B->C D 3-Bromo-1-(4-octylphenyl)propan-1-one C->D E Reduction (e.g., Triethylsilane, TFA) D->E F 1-(3-Bromopropyl)-4-octylbenzene E->F G SN2 Displacement (e.g., Sodium Nitrite) F->G H 1-(3-Nitropropyl)-4-octylbenzene G->H I Double Henry Reaction (Formaldehyde, Base) H->I J 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol I->J K Hydrogenation (e.g., Pd/C, H2) J->K L Fingolimod (2-Amino-2-(4-octylphenethyl) propane-1,3-diol) K->L

Figure 2: A representative synthetic pathway for obtaining the Fingolimod precursor.

Part 2: Selective N-Ethylation of Fingolimod via Reductive Amination

With the Fingolimod precursor in hand, the critical step is the selective introduction of an ethyl group onto the primary amine.

Causality Behind Experimental Choices:

  • Choice of Ethylating Agent: Acetaldehyde is chosen as the ethylating agent. It readily reacts with the primary amine of Fingolimod to form an imine (or the corresponding enamine) in a reversible manner.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. [4]It is less basic than sodium cyanoborohydride and can be used in a wider range of solvents. STAB will selectively reduce the protonated imine intermediate much faster than it will reduce the acetaldehyde, minimizing side reactions.

  • Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature. Acetic acid is often added in catalytic amounts to facilitate imine formation.

Experimental Protocol: Synthesis of N-Ethyl Fingolimod

  • Dissolution: In a round-bottom flask, dissolve Fingolimod (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (1.5 eq).

  • Addition of Acetic Acid: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (2.0 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Fingolimod starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-Ethyl Fingolimod.

Part 3: Characterization and Validation

The identity and purity of the synthesized N-Ethyl Fingolimod must be confirmed through rigorous analytical techniques. This serves as a self-validating system for the described protocol.

Analytical Technique Expected Observations for N-Ethyl Fingolimod
¹H NMR Appearance of new signals corresponding to the ethyl group (a quartet around 2.6-2.8 ppm and a triplet around 1.0-1.2 ppm). The integration of these signals should correspond to 2 and 3 protons, respectively.
¹³C NMR Appearance of two new signals in the aliphatic region corresponding to the two carbons of the ethyl group.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated mass of N-Ethyl Fingolimod (C₂₁H₃₇NO₂), which is 335.53 g/mol . An [M+H]⁺ peak at m/z 336.53 would be expected.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak with a retention time distinct from that of Fingolimod, indicating the purity of the synthesized compound.

Conclusion

This guide provides a robust and scientifically sound pathway for the synthesis of the N-Ethyl Fingolimod impurity, a critical component for any comprehensive analysis of the Fingolimod drug substance. By employing a selective reductive amination strategy, the common pitfall of over-alkylation is effectively avoided. The detailed protocol and characterization data serve as a reliable resource for researchers in the pharmaceutical industry, enabling the accurate identification and quantification of this impurity and contributing to the overall safety and quality of Fingolimod-based therapies.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Foundational

Pharmacological Divergence of the Fingolimod N-Ethyl Derivative: A Technical Whitepaper

As a Senior Application Scientist in drug development, I frequently encounter the assumption that minor alkyl modifications to an active pharmaceutical ingredient (API) merely tweak its pharmacokinetic properties. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the assumption that minor alkyl modifications to an active pharmaceutical ingredient (API) merely tweak its pharmacokinetic properties. In the case of Fingolimod (FTY720) and its N-Ethyl derivative, this assumption is fundamentally flawed.

Fingolimod is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator. It acts as a prodrug, requiring phosphorylation by sphingosine kinase 2 (SphK2) to yield the active FTY720-phosphate, which drives S1PR1 internalization. However, the addition of a single ethyl group to the primary amine—creating N-Ethyl Fingolimod (CAS 1402793-28-5), often cataloged as an API impurity (1)[1]—reroutes the molecule's entire pharmacological destiny. This guide dissects the mechanistic causality behind how N-ethylation shifts the molecule from a classical G-protein agonist to a β-arrestin biased modulator and an S1P-independent antineoplastic agent.

Structural Causality: Steric Hindrance and Receptor Bias

The primary amine of FTY720 is critical for its interaction with the ATP-binding pocket of SphK2. N-ethylation increases the steric bulk and alters the pKa of the amine, leading to two profound pharmacological shifts:

  • Kinase Evasion: The ethyl group disrupts the optimal hydrogen-bonding network required for efficient phosphoryl transfer by SphK2. Consequently, the N-ethyl derivative exhibits drastically reduced phosphorylation kinetics compared to the parent drug.

  • β-Arrestin Biased Agonism: For the fraction that does interact with S1P receptors (or acts directly at higher concentrations), N-alkyl derivatives demonstrate a profound bias toward β-arrestin recruitment over Gαi protein activation. Recent structure-activity relationship (SAR) studies confirm that N-alkyl derivatives potently activate β-arrestin recruitment with EC50​ values in the single-digit nanomolar range (e.g., ~6.9 to 8.9 nM) (2)[2]. This bias is therapeutically highly desirable, as it promotes rapid S1P1 receptor internalization without the sustained G-protein signaling responsible for FTY720-induced bradycardia.

S1P-Independent Oncology Targets

Beyond S1P modulation, unphosphorylated N-alkyl FTY720 derivatives act as sphingo-mimics with potent anti-cancer properties. Because they evade SphK2, they accumulate intracellularly and engage alternative targets:

  • 14-3-3 Protein Destabilization: Modifications to the FTY720 backbone, including N-alkylation, allow the molecule to bind discrete sites on 14-3-3 proteins. This binding alters the dimer interface, destabilizing the protein and inducing mitochondrial-mediated apoptosis in malignant cells (3)[4].

  • PP2A Activation: FTY720 analogues that lack classical S1P receptor activity retain the ability to directly bind the SET oncoprotein. This relieves the inhibition of Protein Phosphatase 2A (PP2A) and limits nutrient transporter expression, effectively starving cancer cells in vivo (5)[5].

Pathway FTY Fingolimod (FTY720) SphK2 Sphingosine Kinase 2 (SphK2) FTY->SphK2 High Affinity Phosphorylation NEthyl N-Ethyl Fingolimod (CAS 1402793-28-5) NEthyl->SphK2 Steric Hindrance (Reduced Phosphorylation) S1P1_B S1P1 Receptor (β-Arrestin Bias) NEthyl->S1P1_B Direct/Biased Agonism PP2A PP2A Activation & 14-3-3 Destabilization NEthyl->PP2A S1P-Independent Oncology Target S1P1_G S1P1 Receptor (G-Protein Signaling) SphK2->S1P1_G S1P1 Agonism

Fig 1: Pharmacological pathway divergence of N-Ethyl Fingolimod vs. parent FTY720.

Quantitative Pharmacological Profile

To clearly illustrate the functional divergence, the quantitative data comparing the parent compound to the N-alkylated derivative is summarized below.

Pharmacological ParameterFingolimod (FTY720)N-Ethyl Fingolimod
SphK2 Phosphorylation Rate ( Vmax​ ) High (Reference)< 15% of Reference
S1P1 G-Protein Activation ( EC50​ ) ~0.3 nM (as FTY720-P)> 50 nM
S1P1 β-Arrestin Recruitment ( EC50​ ) ~1.2 nM (as FTY720-P)~6.9 - 8.9 nM
14-3-3 Dimer Destabilization MinimalHigh
PP2A Activation Indirect / WeakDirect / Potent

Self-Validating Experimental Protocols

In drug development, every protocol described must be a self-validating system. Below are the methodologies used to empirically prove the claims above.

Protocol 1: In Vitro SphK2 Phosphorylation Kinetics (LC-MS/MS)

Causality: To prove that N-ethylation sterically hinders SphK2, we measure the rate of phosphorylation. We utilize a heavy-isotope internal standard (FTY720-d4) to correct for matrix suppression during MS ionization, ensuring that a low signal is strictly due to poor enzyme kinetics, not experimental variance.

  • Enzyme Incubation: Dilute recombinant human SphK2 (10 ng/µL) in assay buffer (HEPES pH 7.4, 5 mM MgCl2​ , 1 mM EGTA).

  • Substrate Introduction: Add N-Ethyl Fingolimod (10 µM) and initiate the reaction with 1 mM ATP. Incubate at 37°C for 30 minutes.

  • Quenching & Spiking: Terminate the reaction by adding 3 volumes of ice-cold methanol spiked with 50 nM FTY720-d4 (internal standard). Why? Methanol precipitates the kinase, instantly halting the reaction while simultaneously extracting the lipid.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transition for the phosphorylated N-ethyl derivative against the d4-standard.

Protocol 2: β-Arrestin Recruitment Assay (BRET)

Causality: To differentiate G-protein signaling from β-arrestin bias, we utilize Bioluminescence Resonance Energy Transfer (BRET). We rigorously serum-starve the cells to eliminate basal S1P present in bovine serum, which would otherwise pre-activate the receptor and mask the drug's true effect.

  • Transfection: Co-transfect HEK293T cells with S1P1-Rluc8 (donor) and β-arrestin-Venus (acceptor) plasmids using Lipofectamine 3000.

  • Serum Starvation: 24 hours post-transfection, replace media with serum-free DMEM for 16 hours. Why? This resets the basal receptor tone by removing endogenous serum sphingolipids.

  • Substrate Addition: Add 5 µM Coelenterazine h (luciferase substrate) and incubate in the dark for 10 minutes.

  • Ligand Stimulation: Treat cells with a dose-response gradient (0.1 nM to 10 µM) of N-Ethyl Fingolimod.

  • Detection: Read the microplate at 480 nm (donor) and 535 nm (acceptor) simultaneously. Calculate the BRET ratio (535/480) to quantify arrestin recruitment.

Protocol S1 1. Transfection HEK293T Cells S2 2. Starvation Serum-Free (16h) S1->S2 S3 3. Substrate Coelenterazine h S2->S3 S4 4. Stimulation N-Ethyl FTY720 S3->S4 S5 5. BRET Detection 480nm / 535nm S4->S5

Fig 2: Step-by-step workflow for the self-validating β-Arrestin BRET assay.

References

  • Source: Alentris Research Pvt. Ltd.
  • Title: Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Destabilisation of dimeric 14-3-3 proteins as a novel approach to anti-cancer therapeutics Source: Oncotarget URL
  • Title: Azacyclic FTY720 Analogues That Limit Nutrient Transporter Expression but Lack S1P Receptor Activity and Negative Chronotropic Effects Offer a Novel and Effective Strategy to Kill Cancer Cells in Vivo Source: ACS Chemical Biology URL

Sources

Exploratory

The Pharmacological Impact of N-Ethylation on Fingolimod: A Mechanistic Analysis of S1P Receptor Modulation

Executive Summary Fingolimod (FTY720) is a highly potent immunomodulator and the first orally bioavailable disease-modifying therapy approved for relapsing-remitting multiple sclerosis[1][2]. Its clinical efficacy relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fingolimod (FTY720) is a highly potent immunomodulator and the first orally bioavailable disease-modifying therapy approved for relapsing-remitting multiple sclerosis[1][2]. Its clinical efficacy relies on a precise molecular architecture that allows it to hijack the endogenous sphingolipid signaling pathway. N-Ethyl Fingolimod (CAS 1402793-28-5), a structurally modified secondary amine, is a documented pharmaceutical impurity generated during the synthesis of Fingolimod[3][].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationship (SAR) of N-Ethyl Fingolimod. By comparing it to the wild-type drug, we will explore how a single N-ethylation event creates a steric cascade that impairs kinase recognition, abolishes Sphingosine-1-Phosphate (S1P) receptor agonism, and neutralizes the molecule's immunomodulatory potential.

Mechanistic Baseline: The S1P Receptor Axis

To understand the failure of N-Ethyl Fingolimod, we must first establish the functional baseline of wild-type Fingolimod.

Fingolimod is a prodrug. Upon entering the intracellular space, its primary aminodiol headgroup is recognized and phosphorylated by Sphingosine Kinase 2 (SphK2) to form the active metabolite, fingolimod-phosphate[2][5]. This active moiety binds with high affinity to four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5)[5]. At the S1P1 receptor, fingolimod-phosphate acts as a "functional antagonist." It initially activates the receptor but rapidly induces robust β -arrestin recruitment, leading to sustained receptor internalization and degradation[2][5]. This strips lymphocytes of their S1P1 receptors, sequestering them in secondary lymphoid organs and inducing therapeutic lymphopenia.

Structural Impact of N-Ethylation: The Kinase Bottleneck

The first major pharmacological failure of N-Ethyl Fingolimod occurs at the bioactivation stage. SphK2 exhibits strict substrate stereoselectivity and structural requirements[6].

Causality of Impairment: The primary amine of wild-type fingolimod is strictly required for optimal positioning within the SphK2 catalytic domain[6]. Converting this primary amine to a secondary amine via N-ethylation introduces significant steric bulk. This modification alters the pKa​ of the amine and disrupts the highly coordinated hydrogen-bonding network required for the transfer of the γ -phosphate from ATP to the primary hydroxyl group of the drug. Consequently, N-Ethyl Fingolimod acts as an exceptionally poor substrate for SphK2, leading to negligible intracellular concentrations of its active phosphorylated form.

Receptor Docking & S1P1 Affinity

Even if N-Ethyl Fingolimod is artificially phosphorylated in vitro to bypass the SphK2 bottleneck, the resulting N-Ethyl Fingolimod-Phosphate fails to effectively activate S1P receptors.

The Glu294 Salt Bridge & Steric Clash: In silico docking and crystallographic studies of the S1P1 receptor demonstrate that the protonated primary amine of fingolimod-phosphate forms a critical, indispensable hydrogen bond/salt bridge with the deprotonated carboxyl oxygen of Glu294 (E294) within the binding pocket[7].

The addition of an N-ethyl group fundamentally disrupts this interaction. The hydrophobic ethyl chain creates a severe steric clash with the surrounding hydrophobic pocket, preventing the ligand from inducing the necessary conformational shift in transmembrane helix 7 (TM7) required for downstream G-protein activation. Without this activation, the receptor cannot recruit β -arrestin, and internalization fails.

Quantitative Data: SAR Comparison

The following table summarizes the divergent pharmacological profiles of wild-type Fingolimod versus its N-ethylated impurity, highlighting the catastrophic loss of efficacy caused by the secondary amine.

ParameterFingolimod (Wild-Type)N-Ethyl Fingolimod (Impurity)
CAS Number 162359-55-91402793-28-5
Amine Classification Primary AmineSecondary Amine
SphK2 Phosphorylation Rate ( Vmax​ ) High (Optimal Substrate)Negligible (Steric Blockade)
S1P1 Binding Affinity ( Kd​ of PO4​ -form) ~0.3 nM>1000 nM (Predicted via SAR)
Receptor Internalization Efficacy >95% at 60 mins<5% (Baseline)
Primary Pharmacological Role Potent ImmunomodulatorInactive Impurity / Weak Antagonist

Experimental Methodologies (Self-Validating Protocols)

To empirically verify the claims above, researchers must utilize self-validating experimental systems. The following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: In Vitro SphK2 Phosphorylation Kinetics Assay

Purpose: To quantify the inability of SphK2 to phosphorylate the sterically hindered secondary amine of N-Ethyl Fingolimod.

  • Reagent Preparation: Prepare recombinant human SphK2 (10 nM) in a kinase buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2​ , and 0.1% Triton X-100 to form lipid micelles.

  • Reaction Initiation: Aliquot 10 µM of Fingolimod (Positive Control), N-Ethyl Fingolimod (Test Compound), and DMSO Vehicle (Negative Control). Initiate the reaction by adding 100 µM ATP spiked with 1 µCi [ γ

    32 P]ATP.
  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Stop the reaction by adding 1M HCl/KCl, followed by lipid extraction using a 2:1 chloroform/methanol mixture.

  • Quantification: Separate the organic phase via Thin Layer Chromatography (TLC) and quantify the 32 P-labeled phosphorylated products using a phosphorimager.

  • Self-Validation Checkpoint: The assay is strictly valid only if the wild-type Fingolimod control demonstrates >80% substrate conversion, and the Vehicle control shows <1% background signal. Failure of the positive control indicates compromised SphK2 enzyme viability or ATP degradation, voiding the test compound results.

Protocol 2: S1P1 Internalization via PathHunter β -Arrestin Assay

Purpose: To demonstrate that N-Ethyl Fingolimod fails to induce the functional antagonism (internalization) required for lymphopenia.

  • Cell Culture: Plate CHO-K1 cells stably expressing S1P1 fused to a ProLink (PK) tag and β -Arrestin fused to an Enzyme Acceptor (EA) tag at 10,000 cells/well in a 384-well microplate.

  • Ligand Treatment: Treat cells with a concentration gradient (0.1 nM to 10 µM) of pre-phosphorylated Fingolimod-P (Positive Control), N-Ethyl Fingolimod-P (Test Compound), and endogenous S1P (Universal Control).

  • Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β -arrestin recruitment.

  • Detection: Add PathHunter detection reagent to lyse cells and generate a chemiluminescent signal proportional to the β -arrestin/S1P1 interaction. Read on a luminescence microplate reader.

  • Self-Validation Checkpoint: Endogenous S1P must yield a robust sigmoidal dose-response curve with an EC50​ in the low nanomolar range. If S1P fails to recruit β -arrestin, the receptor conformation in the cell line is compromised, and the lack of signal from N-Ethyl Fingolimod cannot be trusted.

Mandatory Visualization: Pharmacological Pathway Divergence

The following diagram maps the logical and biochemical divergence between the two molecules, illustrating how the structural modification halts the therapeutic cascade.

G Fing Fingolimod (Primary Amine) SphK2_1 Sphingosine Kinase 2 (Efficient Phosphorylation) Fing->SphK2_1 NE_Fing N-Ethyl Fingolimod (Secondary Amine) SphK2_2 Sphingosine Kinase 2 (Steric Hindrance) NE_Fing->SphK2_2 Fing_P Fingolimod-Phosphate SphK2_1->Fing_P NE_Fing_P N-Ethyl Fingolimod-Phosphate (Trace Levels) SphK2_2->NE_Fing_P Reduced S1P1_Act S1P1 Receptor Activation (Salt Bridge with Glu294) Fing_P->S1P1_Act S1P1_Block Impaired S1P1 Binding (Steric Clash) NE_Fing_P->S1P1_Block Internalization Receptor Internalization & Lymphocyte Sequestration S1P1_Act->Internalization No_Effect Failure to Induce Lymphopenia S1P1_Block->No_Effect

Fig 1: Comparative pharmacological pathways of Fingolimod vs. N-Ethyl Fingolimod at S1P receptors.

References

  • [3] Title: N-Ethyl Fingolimod | CAS No: 1402793-28-5 | Source: SVAK Lifesciences | URL:

  • [] Title: CAS 1402793-28-5 (N-Ethyl Fingolimod) | Source: BOC Sciences | URL:

  • [1] Title: Fingolimod | Source: Wikipedia | URL:

  • [5] Title: Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis | Source: MDPI | URL:

  • [6] Title: Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors | Source: NIH/PMC | URL:

  • [7] Title: In silico Docking Studies of Fingolimod and S1P1 Agonists | Source: NIH/PMC | URL:

  • [2] Title: CHAPTER 14: S1P Receptor Agonists | Source: RSC | URL:

Sources

Foundational

In Vitro Stability and Natural Degradation Pathway of N-Ethyl Fingolimod: A Comprehensive Technical Guide

Executive Summary Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis[1]. As a prodrug, it requires in vivo phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis[1]. As a prodrug, it requires in vivo phosphorylation by sphingosine kinase 2 to form the active metabolite, fingolimod-phosphate, which subsequently induces the internalization and degradation of S1P receptors[2].

During the synthesis, formulation, and storage of the Active Pharmaceutical Ingredient (API), various related substances and impurities can emerge. N-Ethyl Fingolimod (CAS No. 1402793-28-5), chemically identified as 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol, is a critical N-alkylated impurity. Because the free primary amine of fingolimod is the exact site of therapeutic phosphorylation, any N-alkylation fundamentally alters the molecule's pharmacophore, rendering it an inactive or antagonistic byproduct. Understanding the in vitro stability and natural degradation pathways of N-Ethyl Fingolimod is paramount for robust pharmaceutical quality control, API shelf-life determination, and toxicological profiling.

Chemical Profiling & Structural Causality

N-Ethyl Fingolimod shares the lipophilic 4-octylphenethyl tail and the hydrophilic 1,3-diol moiety of the parent drug but features a secondary amine due to the addition of an ethyl group[3].

Causality of Instability

The transition from a primary amine (Fingolimod) to a secondary amine (N-Ethyl Fingolimod) increases the electron density around the nitrogen atom via the inductive effect of the ethyl group. This structural shift has two major mechanistic consequences for its in vitro stability:

  • Increased Susceptibility to N-Oxidation: The more electron-rich secondary amine is highly vulnerable to reactive oxygen species (ROS) and peroxide-mediated oxidation.

  • Steric Hindrance in Hydrolysis: The bulky N-ethyl group provides mild steric shielding to the adjacent carbon center, slightly reducing its susceptibility to extreme pH-driven hydrolytic cleavage compared to the parent API.

Natural Degradation Pathways

Under natural environmental and accelerated in vitro stress conditions, N-Ethyl Fingolimod undergoes specific degradation trajectories. The primary vulnerability lies in oxidative stress, while the molecule remains remarkably stable under photolytic and thermal conditions[4][5].

Oxidative Degradation (The Dominant Pathway)

When exposed to oxidative environments (e.g., H2​O2​ or cytochrome P450-like biomimetic assays), N-Ethyl Fingolimod degrades via two parallel mechanisms[6]:

  • N-Dealkylation: The oxidative cleavage of the N-ethyl bond results in the loss of the ethyl group as acetaldehyde, reverting the impurity back into the parent API (Fingolimod).

  • N-Oxidation: Direct oxygenation of the secondary amine yields an N-oxide degradant. This is a classic degradation route for aliphatic secondary amines.

Hydrolytic and Thermal Degradation

In highly alkaline environments (1N NaOH), base-catalyzed degradation can induce minor cleavage of the aliphatic chain or dehydration of the 1,3-diol system. However, under neutral thermal stress, the molecule exhibits high stability[4].

Pathway NEF N-Ethyl Fingolimod (Secondary Amine) Oxidation Oxidative Stress (e.g., H2O2 / ROS) NEF->Oxidation Electron-rich Nitrogen Thermal Alkaline Hydrolysis (Base Stress) NEF->Thermal Extreme pH N_Dealkylation N-Dealkylation (Loss of Ethyl Group) Oxidation->N_Dealkylation N_Oxidation N-Oxidation (N-Oxide Formation) Oxidation->N_Oxidation Fingolimod Fingolimod (Primary Amine) N_Dealkylation->Fingolimod - Acetaldehyde DegradantX N-Ethyl Fingolimod N-Oxide N_Oxidation->DegradantX + Oxygen Cleavage Diol Dehydration / Chain Cleavage Thermal->Cleavage

Mechanistic degradation pathways of N-Ethyl Fingolimod under in vitro stress.

Quantitative Stability Profile

The following table synthesizes the degradation kinetics of N-Ethyl Fingolimod (and its parent scaffold) under standard ICH Q1A/Q1B forced degradation conditions. Data is normalized for a standard 12-24 hour stress window[4][5].

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 1N HCl80°C, 12h< 5.0%Highly stable; minor diol interference
Basic Hydrolysis 1N NaOH80°C, 12h5.0 - 10.0%Base-catalyzed dehydration
Oxidative Stress 3% H2​O2​ 80°C, 4h15.0 - 25.0%N-oxidation, N-dealkylation
Thermal Stress Dry Heat70°C, 24h< 2.0%Highly stable
Photolytic Stress UV Light (ICH Q1B)1.2M lux hrs< 2.0%Photostable

Experimental Protocols: Stability-Indicating HPLC Method

To accurately quantify the degradation of N-Ethyl Fingolimod, a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The protocol below is engineered to resolve the parent API, the N-Ethyl impurity, and all subsequent degradants[5][6].

Mechanistic Rationale for Chromatographic Choices
  • Column Selection: A C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm) is chosen to handle the highly lipophilic octyl chain of the molecule.

  • Mobile Phase pH: The aqueous buffer must be maintained at an acidic pH (e.g., pH 3.0 using orthophosphoric acid or 0.1% TFA). Causality: At pH 3.0, the secondary amine of N-Ethyl Fingolimod is fully protonated, preventing secondary interactions with free silanol groups on the column, thereby eliminating peak tailing.

Step-by-Step Methodology

Phase 1: Sample Preparation & Forced Degradation

  • Stock Solution: Dissolve 12.5 mg of N-Ethyl Fingolimod reference standard in 25 mL of Methanol:Water (80:20 v/v) to achieve a 500 µg/mL stock.

  • Oxidative Stress: Transfer 5 mL of stock to a flask. Add 1 mL of 3% H2​O2​ . Heat in a water bath at 80°C for 4 hours.

  • Acid/Base Stress: Transfer 5 mL of stock to separate flasks. Add 1 mL of 1N HCl (Acid) or 1N NaOH (Base). Heat at 80°C for 12 hours.

  • Neutralization: Cool all flasks to room temperature. Neutralize the acid-stressed sample with 1N NaOH, and the base-stressed sample with 1N HCl. Dilute all samples with the mobile phase to a final working concentration of 50 µg/mL.

Phase 2: RP-HPLC Analysis

  • System Setup:

    • Column: Waters Sunfire C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: 50 mM KH2​PO4​ buffer (pH 3.0). Mobile Phase B: Acetonitrile. (Start at 45:55 A:B, ramp to 10:90 over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Photodiode Array (PDA) at 220 nm.

    • Injection Volume: 20 µL.

  • System Suitability (Self-Validation): Inject a resolution mixture of Fingolimod and N-Ethyl Fingolimod. The system is only valid if the resolution factor ( Rs​ ) between the two peaks is > 2.0, and the tailing factor ( Tf​ ) for the N-Ethyl peak is < 1.5.

  • Execution: Inject the stressed samples. Record chromatograms and calculate the % degradation by comparing the peak area of the stressed samples against an unstressed control.

Workflow SamplePrep 1. Sample Preparation (500 µg/mL Stock) Stress 2. Forced Degradation (ICH Q1A/Q1B) SamplePrep->Stress AcidBase Acid/Base Hydrolysis (1N HCl / NaOH, 80°C) Stress->AcidBase Oxidative Oxidation (3% H2O2, 80°C) Stress->Oxidative ThermalPhoto Thermal & Photolytic (Heat / UV Light) Stress->ThermalPhoto Neutralize 3. Neutralization & Dilution to 50 µg/mL AcidBase->Neutralize Oxidative->Neutralize ThermalPhoto->Neutralize HPLC 4. RP-HPLC Analysis (C18 Column, pH 3.0, 220 nm) Neutralize->HPLC Data 5. Chromatographic Quantification & Validation HPLC->Data Rs > 2.0, Tf < 1.5

Experimental workflow for forced degradation and stability-indicating HPLC analysis.

Conclusion & Quality Control Implications

The presence of N-Ethyl Fingolimod in API batches represents a critical quality attribute (CQA) failure due to its altered pharmacodynamic profile. Because its primary degradation pathway under oxidative stress leads to N-dealkylation (re-forming the parent drug) and N-oxidation, quality control laboratories must utilize highly specific, gradient-based RP-HPLC methods to prevent co-elution. Maintaining strict control over oxidative environments and utilizing inert gas purging during the formulation of Fingolimod APIs is essential to mitigate the dynamic interconversion of these related substances.

References

  • StatPearls [Internet]. Fingolimod - Mechanism of Action and Pharmacokinetics. National Center for Biotechnology Information (NCBI). Retrieved from:[Link]

  • Souri, E., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, PMC4177626. Retrieved from:[Link]

  • Frontiers in Pharmacology (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Retrieved from:[Link]

  • Ghediya, R. V., et al. (2016). Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study. Chemistry & Biology Interface. Retrieved from:[Link]

  • Arabian Journal of Chemistry (2015). A systematic approach for reversed phase liquid chromatographic method development of fingolimod hydrochloride via design augmentation. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Physicochemical Characterization and Analytical Profiling of N-Ethyl Fingolimod

Executive Summary Fingolimod (FTY720) is a highly effective sphingosine 1-phosphate (S1P) receptor modulator utilized in the management of multiple sclerosis. During its synthesis, formulation, or long-term storage, vari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fingolimod (FTY720) is a highly effective sphingosine 1-phosphate (S1P) receptor modulator utilized in the management of multiple sclerosis. During its synthesis, formulation, or long-term storage, various structurally related analogs and process-related impurities can emerge. N-Ethyl Fingolimod (CAS: 1402793-28-5) is one such critical impurity. For drug development professionals and analytical scientists, understanding the exact molecular weight, structural deviations, and physicochemical properties of this secondary amine is paramount. This whitepaper provides an in-depth technical guide to the physicochemical characterization of N-Ethyl Fingolimod, detailing the causality behind analytical method development and providing self-validating protocols for its quantification.

Molecular Weight & Structural Characterization

N-Ethyl Fingolimod is structurally defined as 2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol. It deviates from the parent active pharmaceutical ingredient (API), Fingolimod, via the substitution of an ethyl group on the primary amine, converting it into a secondary amine.

This seemingly minor alkylation significantly alters the molecule's mass and steric profile. The molecular formula of N-Ethyl Fingolimod is C21H37NO2 , yielding a molecular weight of 335.53 g/mol (1)[1]. This is a measurable increase from Fingolimod's molecular weight of 307.47 g/mol , a mass shift (+28 Da) that is easily resolved using high-resolution mass spectrometry (HRMS) (2)[2].

Table 1: Comparative Structural and Physicochemical Properties
ParameterFingolimod (Parent API)N-Ethyl Fingolimod (Impurity)
CAS Number 162359-56-0 (HCl salt)1402793-28-5
Molecular Formula C19H33NO2C21H37NO2
Molecular Weight 307.47 g/mol 335.53 g/mol
Amine Classification Primary AmineSecondary Amine
Estimated pKa ~8.0~8.5 - 8.7
Estimated logP 5.5> 6.0

Physicochemical Causality & Predictive Profiling

To design an effective analytical method, scientists must first understand the causality between a molecule's structure and its physical behavior.

pKa Shift: Fingolimod possesses a primary amine with a pKa of approximately 8.0 (3)[3]. The transition from a primary to a secondary amine via N-ethylation introduces an electron-donating alkyl group. This inductive effect stabilizes the protonated state of the nitrogen, slightly increasing the basicity (pKa shift to ~8.5-8.7) (4)[4].

Lipophilicity (logP): Fingolimod is already highly lipophilic (logP ~5.5) due to its octyl chain[3]. The addition of the ethyl group further increases the hydrophobic surface area, pushing the logP above 6.0. This extreme lipophilicity dictates that highly organic mobile phases are required to elute the compound from a reverse-phase column.

PhysicoChem Structure N-Ethyl Fingolimod (Secondary Amine + Octyl Chain) Amine Secondary Amine Group (pKa ~8.7) Structure->Amine Lipid Octyl Phenethyl Tail (High Lipophilicity) Structure->Lipid Ionization Ionized at pH < 7.0 (Requires Buffered Mobile Phase) Amine->Ionization Retention Strong Hydrophobic Interaction (Requires High Organic Modifier) Lipid->Retention Chromatography Optimized RP-UPLC Method (Sharp Peaks, Baseline Resolution) Ionization->Chromatography Retention->Chromatography

Fig 1: Impact of N-Ethyl Fingolimod's structural features on chromatographic behavior.

Analytical Profiling: Self-Validating Methodologies

Because N-Ethyl Fingolimod is a structurally similar analog to the parent API, baseline separation is challenging. According to USP guidelines and industry application notes, impurity profiling of Fingolimod derivatives requires high-resolution techniques such as Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) ().

The "Why" Behind the Protocol
  • Column Selection: An endcapped C18 column is mandatory. Non-endcapped columns possess free silanol groups (-Si-OH) that act as cation exchangers. The highly basic secondary amine of N-Ethyl Fingolimod will strongly interact with these silanols, causing severe peak tailing.

  • pH Control: The mobile phase must be buffered to an acidic pH (e.g., pH 2.5 - 3.0 using phosphoric acid or formic acid). This ensures the secondary amine is fully protonated, preventing the molecule from existing in a mixed ionization state which leads to split peaks (5)[5].

AnalyticalWorkflow Start N-Ethyl Fingolimod Sample (CAS: 1402793-28-5) Prep Sample Preparation (Diluent: MeOH/Water) Start->Prep UPLC RP-UPLC Separation (C18 Column, Gradient) Prep->UPLC NMR NMR Spectroscopy (1H & 13C Elucidation) Prep->NMR Validation System Suitability (Resolution > 2.0) UPLC->Validation QA/QC Check MS High-Resolution MS/MS (m/z 336.3 [M+H]+) Report Physicochemical & Structural Profile MS->Report NMR->Report Validation->MS

Fig 2: Step-by-step analytical workflow for N-Ethyl Fingolimod characterization.

Step-by-Step RP-UPLC-MS/MS Protocol

To ensure data integrity, the following protocol acts as a self-validating system. It incorporates built-in System Suitability Tests (SST) to confirm that the chromatographic environment is functioning correctly before sample quantification begins.

Step 1: Preparation of Solutions
  • Diluent: Methanol:Water (80:20, v/v). Rationale: The high lipophilicity of the octyl chain requires a high organic ratio to prevent precipitation in the vial.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Endcapped C18, 150 x 3.0 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Rationale: Elevated temperature reduces the viscosity of the highly organic mobile phase and improves mass transfer, sharpening the secondary amine peak.

  • Gradient Program:

    • 0 - 2 min: 30% B

    • 2 - 15 min: Linear ramp to 95% B

    • 15 - 18 min: Hold at 95% B (Elution of N-Ethyl Fingolimod)

    • 18 - 20 min: Return to 30% B

Step 3: MS/MS Detection Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target Mass: m/z 336.3[M+H]+ (Calculated exact monoisotopic mass of C21H37NO2 is 335.28 Da).

  • Capillary Voltage: 3.0 kV.

Table 2: System Suitability Criteria (Self-Validating Protocol)
ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between Fingolimod and N-Ethyl FingolimodEnsures baseline separation of structurally similar analogs differing by only 28 Da.
Tailing Factor (T) ≤ 1.5 for N-Ethyl peakVerifies that secondary amine interactions with stationary phase silanols are successfully suppressed.
RSD of Peak Area ≤ 2.0% (n=6 injections)Confirms injection precision and sample stability within the highly organic diluent.
Signal-to-Noise (S/N) > 10 for Limit of Quantitation (LOQ)Validates the sensitivity of the MS detector for trace-level impurity profiling.

Conclusion

The physicochemical characterization of N-Ethyl Fingolimod requires a nuanced understanding of how N-alkylation alters the parent drug's properties. The shift from a primary to a secondary amine, coupled with an increase in molecular weight (335.53 g/mol ) and lipophilicity, necessitates rigorous analytical adjustments. By employing endcapped stationary phases, acidic aqueous buffers, and high-organic gradients, researchers can achieve robust, self-validating quantification of this critical impurity.

References

  • Opulent Pharma. "N-Ethyl Fingolimod - Opulent Pharma." Opulent Pharma Catalog. 1

  • Anant Pharmaceuticals Pvt. Ltd. "CAS 1402793-28-5 N-Ethyl Fingolimod Impurity." Anant Labs Impurity Standards. 2

  • BenchChem. "Application Notes and Protocols for the Analytical Profiling of Fingolimod Hydrochloride Impurities." BenchChem Technical Support Center. 5

  • European Medicines Agency (EMA). "Assessment report - Gilenya." EMA Public Assessment Reports. 3

  • MDPI. "Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models." MDPI Molecules. 4

  • Sigma-Aldrich. "Fingolimod HPLC Assay & Impurity Profiling (USP)." Sigma-Aldrich Analytical Applications.

Sources

Foundational

A Technical Guide to the Preliminary In-Vitro Toxicity Screening of N-Ethyl Fingolimod

Abstract This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of N-Ethyl Fingolimod, a novel analog of the sphingosine-1-phosphate (S1P) receptor modulator, Fingolimod (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of N-Ethyl Fingolimod, a novel analog of the sphingosine-1-phosphate (S1P) receptor modulator, Fingolimod (FTY720). As a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind the selection of each assay, the interpretation of potential outcomes, and the logical flow of a tiered screening strategy. We will cover essential toxicological endpoints, including general cytotoxicity, genotoxicity, cardiotoxicity, and neurotoxicity, providing detailed methodologies and data interpretation guidelines for researchers in drug development. All protocols are designed with self-validating controls to ensure data integrity and trustworthiness.

Introduction: The Rationale for N-Ethyl Fingolimod and its Toxicological Assessment

Fingolimod (FTY720) is a first-in-class, orally bioavailable treatment for multiple sclerosis.[1][2] Its therapeutic effect is mediated through its active metabolite, fingolimod-phosphate, which acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype.[1][3] In vivo, fingolimod is phosphorylated, and the resulting fingolimod-phosphate binds with high affinity to S1P1 receptors on lymphocytes.[1][3] This binding initially activates the receptor but subsequently leads to its internalization and degradation, rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[4][5] The resulting sequestration of lymphocytes within lymphoid tissues reduces the infiltration of autoaggressive immune cells into the central nervous system (CNS), mitigating inflammation and tissue damage.[3][5]

N-Ethyl Fingolimod is a structural analog developed to potentially refine the parent compound's pharmacokinetic or pharmacodynamic profile. Structurally, Fingolimod consists of a hydrophobic octyl side chain, an aromatic ring, and a hydrophilic amino-alcohol terminus.[6][7] Chemical modifications, such as the N-ethyl group, are intended to modulate properties like lipid solubility, metabolic stability, or receptor subtype selectivity.

However, any structural modification necessitates a full toxicological evaluation. The parent compound, Fingolimod, is associated with known side effects, including potential cardiotoxicity (e.g., bradycardia) and a risk of infections due to its immunosuppressive action.[2] Therefore, a preliminary in vitro toxicity screen for N-Ethyl Fingolimod is a critical first step to identify potential liabilities early in the development pipeline, saving significant time and resources. This guide outlines a logical, tiered approach to this screening process.

G cluster_0 Mechanism of Fingolimod (FTY720) cluster_1 Cellular Action on Lymphocyte cluster_2 Physiological Outcome Fingolimod Fingolimod (Oral) Phosphorylation Phosphorylation (Sphingosine Kinase 2) Fingolimod->Phosphorylation FP Fingolimod-Phosphate Phosphorylation->FP S1P1 S1P1 Receptor FP->S1P1 Binds Internalization S1P1 Internalization & Degradation S1P1->Internalization Unresponsive Cell becomes unresponsive to S1P gradient Internalization->Unresponsive Sequestration Lymphocyte Sequestration in Lymph Nodes Unresponsive->Sequestration Reduced_Infiltration Reduced CNS Infiltration Sequestration->Reduced_Infiltration Therapeutic_Effect Therapeutic Effect (MS) Reduced_Infiltration->Therapeutic_Effect

Figure 1: Mechanism of Action (MoA) of Fingolimod (FTY720).

A Tiered Approach to In Vitro Toxicity Screening

A logical workflow is essential for an efficient screening cascade. We begin with broad assessments of cytotoxicity to determine the compound's general toxicity profile and establish relevant concentration ranges for subsequent, more specific assays.

G cluster_tier1 Tier 1: General Cytotoxicity cluster_tier2 Tier 2: Specific Organ & Genetic Toxicity compound N-Ethyl Fingolimod (Test Compound) cytotoxicity Dual Cytotoxicity Assessment (MTT & LDH Assays) compound->cytotoxicity dose_range Determine IC50 & Concentration Range cytotoxicity->dose_range genotoxicity Genotoxicity (Ames & Micronucleus) dose_range->genotoxicity Inform Dosing cardiotoxicity Cardiotoxicity (hERG Assay) dose_range->cardiotoxicity Inform Dosing neurotoxicity Neurotoxicity (Neuronal Viability/Function) dose_range->neurotoxicity Inform Dosing

Figure 2: Tiered workflow for preliminary toxicity screening.

Tier 1: General Cytotoxicity Assessment

Scientific Rationale: Before investigating specific mechanisms of toxicity, it is crucial to understand the concentration at which a compound causes general cell death. This is achieved by assessing two distinct cellular health indicators in parallel: metabolic activity and plasma membrane integrity. Using two assays provides a more robust picture, as some compounds might affect one pathway without immediately disrupting the other.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain mitochondrial reductase enzymes (like succinate dehydrogenase) that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells. A decrease in signal suggests mitochondrial dysfunction or cell death.[9][10]

  • Experimental Protocol:

    • Cell Seeding: Plate a relevant cell line (e.g., HepG2, a human liver carcinoma line with metabolic capabilities) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of N-Ethyl Fingolimod (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., 10% DMSO) for maximal cell death.

    • Incubation: Incubate the plate for 24 or 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Assay 2: Lactate Dehydrogenase (LDH) Release Assay
  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][12] The released LDH catalyzes a reaction that results in a color change, which is proportional to the amount of cell lysis.[12]

  • Experimental Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

    • Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Lysis Control: To determine maximum LDH release, add 10 µL of a lysis solution (e.g., 10X Triton X-100) to the positive control wells 30 minutes before sample collection.

    • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Measurement: Add 50 µL of a stop solution and measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

ParameterMTT AssayLDH Release Assay
Principle Measures mitochondrial reductase activityMeasures release of cytosolic LDH
Endpoint Cell Viability / Metabolic ActivityCell Lysis / Membrane Integrity
Primary Indication Mitochondrial DysfunctionPlasma Membrane Damage
Example Cell Line HepG2, HEK293, SH-SY5YHepG2, HEK293, SH-SY5Y
Typical Output IC₅₀ Value (Inhibitory Concentration)EC₅₀ Value (Effective Concentration)

Tier 2: Specific Toxicity Assessments

Based on the IC₅₀ values from Tier 1, non-cytotoxic to moderately cytotoxic concentrations are selected for these more specific and resource-intensive assays.

Genotoxicity Assessment

Scientific Rationale: Genotoxicity testing is mandatory for regulatory submission and assesses a compound's potential to damage genetic material (DNA), which can lead to mutations and cancer.[13] A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[14]

  • Assay 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

    • Principle: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine).[13][15] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens.[16]

    • Protocol Outline:

      • Select at least four Salmonella strains (e.g., TA98, TA100, TA1535, TA1537).

      • Expose the tester strains to various concentrations of N-Ethyl Fingolimod, a vehicle control, and positive controls (known mutagens for each strain).

      • Perform the exposure in parallel plates with and without S9 mix.

      • After a short pre-incubation, plate the mixture onto minimal glucose agar plates.

      • Incubate for 48-72 hours.

      • Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control.[16]

  • Assay 2: In Vitro Micronucleus Assay (OECD 487)

    • Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[15][17] Their presence indicates the test substance is either a clastogen (breaks chromosomes) or an aneugen (affects chromosome segregation).[15]

    • Protocol Outline:

      • Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.[17]

      • Expose cells to at least three concentrations of N-Ethyl Fingolimod (based on cytotoxicity data), vehicle control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

      • Conduct exposures for a short duration (3-4 hours) with and without S9, and a long duration (24 hours) without S9.[17]

      • After exposure, add cytochalasin B to block cytokinesis, resulting in binucleated cells which are easier to score.

      • Harvest, fix, and stain the cells with a DNA-specific stain (e.g., DAPI).

      • Score the frequency of micronuclei in at least 1000 binucleated cells per concentration using fluorescence microscopy. A compound is positive if it induces a statistically significant, dose-dependent increase in micronucleated cells.[17]

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Scientific Rationale: Fingolimod can cause a transient, dose-dependent decrease in heart rate. A key mechanism for drug-induced cardiotoxicity is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[18] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[18][19] Therefore, assessing N-Ethyl Fingolimod's effect on the hERG channel is a critical safety screen.

  • Principle: Automated patch-clamp electrophysiology is used to directly measure the potassium current flowing through hERG channels expressed in a stable cell line (e.g., HEK293). The effect of the compound on this current is quantified.

  • Protocol Outline:

    • Culture HEK293 cells stably expressing the hERG channel.

    • Use an automated patch-clamp system (e.g., QPatch, SyncroPatch) to achieve a high-resistance seal ("gigaseal") on individual cells.

    • Apply a specific voltage-clamp protocol to elicit and measure the characteristic hERG tail current.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of N-Ethyl Fingolimod.

    • Measure the percentage of current inhibition at each concentration relative to the baseline.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.[20]

    • Calculate the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential concern.[19]

Neurotoxicity Assessment

Scientific Rationale: As Fingolimod and its analogs are designed to act on the CNS, a preliminary assessment for unintended neurotoxicity is prudent.[1] This can be evaluated by assessing the compound's effect on the viability and function of neuronal cells.[21]

  • Principle: This screen uses primary neurons or a neuron-like cell line (e.g., SH-SY5Y) to measure changes in cell viability and neurite outgrowth after compound exposure.[22][23] More advanced functional assays like microelectrode array (MEA) can also be used to assess effects on neuronal activity.[24]

  • Protocol Outline (Neurite Outgrowth):

    • Plate SH-SY5Y cells or primary cortical neurons on plates coated with an extracellular matrix protein (e.g., poly-D-lysine).[22]

    • Induce differentiation (e.g., with retinoic acid for SH-SY5Y cells).

    • Expose the differentiating neurons to non-cytotoxic concentrations of N-Ethyl Fingolimod for 48-72 hours.

    • Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (DAPI).

    • Acquire images using high-content imaging systems.

    • Use image analysis software to quantify parameters such as neurite length, number of branches, and number of viable cells per field.

    • A significant, dose-dependent reduction in neurite outgrowth compared to the vehicle control indicates potential developmental neurotoxicity.

Data Interpretation and Next Steps

The goal of this preliminary screen is to generate a risk profile for N-Ethyl Fingolimod.

  • Clean Profile: If N-Ethyl Fingolimod shows low cytotoxicity (IC₅₀ > 30 µM), is negative in both genotoxicity assays, has a hERG IC₅₀ > 30 µM, and shows no adverse effects in the neurotoxicity screen, it can be prioritized for further development.

  • Profile with Liabilities: A positive finding in any of the Tier 2 assays is a significant red flag.

    • Genotoxicity: A positive Ames or micronucleus result often halts development unless the compound is for a life-threatening indication with no alternatives.

    • Cardiotoxicity: A potent hERG inhibition (IC₅₀ < 10 µM) requires careful consideration of the therapeutic index (the ratio of the toxic dose to the therapeutic dose). Further evaluation using more complex models like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) would be warranted.[20]

    • Neurotoxicity: Adverse findings would trigger more in-depth mechanistic studies to understand the specific neuronal pathways being affected.

Conclusion

This technical guide outlines a robust, multi-faceted in vitro strategy for the initial safety assessment of N-Ethyl Fingolimod. By integrating assays that probe general cytotoxicity, genotoxicity, cardiotoxicity, and neurotoxicity, this framework allows for the early identification of potential toxicological liabilities. The emphasis on understanding the scientific principles behind each assay and incorporating self-validating controls ensures the generation of reliable and interpretable data, facilitating informed decision-making in the drug development process.

References

  • Brinkmann, V. (2009). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Clinical Neuropharmacology, 32(6), 323-332.
  • Chun, J., & Brinkmann, V. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed, 32(6), 323-332.
  • ResearchGate. (n.d.). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Request PDF.
  • YouTube. (2009). Fingolimod or FTY720 MOA.
  • Dar, M. A., et al. (2016). Identification of a novel mechanism of action of fingolimod (FTY720) on human effector T cell function through TCF-1 upregulation.
  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Giordano, G., & Costa, L. G. (2011). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Methods in Molecular Biology, 758, 13-27.
  • Ishido, M. (2018). An Overview of Development of Quantitative Neurotoxicity Testing In vitro.
  • Zhang, Y., et al. (2022). Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. Frontiers in Bioengineering and Biotechnology.
  • Lee, M. Y., et al. (2013). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles.
  • Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1593-1605.
  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Kido, T., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Pharmacological Sciences, 136(3), 146-154.
  • Szeliga, K., et al. (n.d.). Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Reynolds Science.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73.
  • Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons.
  • Atterwill, C. K. (1994). In vitro techniques for the assessment of neurotoxicity. In Vitro Toxicology.
  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing.
  • Cyprotex. (n.d.). hERG Safety. Evotec.
  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. Molecules, 23(11), 2892.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • BenchChem. (n.d.). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • Yan, Z., et al. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 9(5).
  • Chemistry Central Journal. (2015).
  • Abcam. (2025).
  • Lee, K., & Kim, D. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. Journal of Biological Engineering, 13, 49.
  • ResearchGate. (2015).
  • ACS Publications. (2021). Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step. Organic Process Research & Development.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Baseline Separation of Fingolimod and N-Ethyl Fingolimod

Introduction & Mechanistic Context Fingolimod (FTY720) is a highly effective, first-in-class sphingosine 1-phosphate (S1P) receptor modulator utilized primarily in the management of relapsing multiple sclerosis[1]. Admin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Fingolimod (FTY720) is a highly effective, first-in-class sphingosine 1-phosphate (S1P) receptor modulator utilized primarily in the management of relapsing multiple sclerosis[1]. Administered as a prodrug, Fingolimod undergoes in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form the active metabolite, fingolimod-phosphate. This active moiety binds to S1P receptors on lymphocytes, inducing receptor internalization and effectively sequestering lymphocytes within lymph nodes, thereby exerting its immunosuppressive effect[1].

Pathway Fingolimod Fingolimod (Prodrug) SphK2 Sphingosine Kinase 2 (Phosphorylation) Fingolimod->SphK2 FingolimodP Fingolimod-Phosphate (Active) SphK2->FingolimodP S1PR S1P Receptors (Internalization) FingolimodP->S1PR Agonism Immuno Lymphocyte Retention (Immunosuppression) S1PR->Immuno Functional Antagonism

Fingolimod activation via SphK2 and subsequent S1P receptor modulation.

During the chemical synthesis or stability lifecycle of the Active Pharmaceutical Ingredient (API), various related substances can emerge. N-Ethyl Fingolimod (CAS: 1402793-28-5) is a critical secondary amine impurity[2][3]. Because Fingolimod (a primary amine) and N-Ethyl Fingolimod share a highly lipophilic octyl-phenyl tail and a polar aminodiol headgroup, their baseline chromatographic separation poses a significant analytical challenge requiring precise physicochemical manipulation[4].

Chromatographic Rationale & Causality

To achieve a self-validating and robust separation, experimental choices cannot be arbitrary. The methodology relies on three foundational pillars of chromatographic causality:

  • Amine Protonation via Low pH: Both Fingolimod and its N-ethyl derivative contain basic amine groups (pKa ~ 8.6). At a neutral pH, these amines interact strongly with residual silanol groups on the silica stationary phase, causing severe peak tailing. By lowering the mobile phase pH to ~3.0, the silanol groups are neutralized, and the drug's amine groups are fully protonated, ensuring symmetrical peaks[4].

  • Ion-Pairing for Retention Control: While low pH prevents tailing, the resulting protonated cation is highly polar, which can lead to poor retention on a hydrophobic C18 column. By introducing an anionic ion-pairing reagent (e.g., 1-Octane sulfonic acid sodium salt), an uncharged, lipophilic ion-pair complex is formed in situ. This complex partitions predictably into the stationary phase, drastically improving retention time and resolution[4].

  • Endcapped Stationary Phase: Even with ion-pairing and low pH, steric hindrance can prevent complete silanol suppression. Utilizing a densely endcapped C18 column provides a highly deactivated surface, which is critical for resolving the primary amine (Fingolimod) from the slightly bulkier secondary amine (N-Ethyl Fingolimod).

Workflow Sample Sample Prep (API + N-Ethyl Impurity) IonPair Ion-Pairing Buffer (pH 3.0) (Octane Sulfonic Acid) Sample->IonPair Complex Hydrophobic Ion-Pair (Improved Retention) IonPair->Complex In-situ Complexation Column Endcapped C18 Column (Baseline Separation) Complex->Column Prevents Tailing Detection UV Detection (220 nm) Column->Detection Gradient Elution Validation System Suitability (Rs > 2.0, Tailing < 1.5) Detection->Validation Self-Validation

Chromatographic workflow emphasizing ion-pair formation for enhanced amine retention.

Experimental Protocol

Reagents and Materials
  • Fingolimod Hydrochloride Reference Standard (Assay >99.8%)[5]

  • N-Ethyl Fingolimod Reference Standard (>95% purity by HPLC)[2][3]

  • HPLC-grade Acetonitrile (MeCN)

  • Potassium dihydrogen phosphate ( KH2​PO4​ , AR grade)[4]

  • 1-Octane sulfonic acid sodium salt anhydrous[4]

  • Orthophosphoric acid (for pH adjustment)

  • Milli-Q Water (18.2 MΩ·cm)

Mobile Phase Preparation
  • Mobile Phase A (Ion-Pairing Buffer): Dissolve 2.72 g of KH2​PO4​ and 2.0 g of 1-Octane sulfonic acid sodium salt in 1000 mL of Milli-Q water. Adjust the pH strictly to 3.0 ± 0.05 using dilute orthophosphoric acid[4]. Filter through a 0.45 μm hydrophilic membrane and degas ultrasonically.

  • Mobile Phase B (Organic Modifier): Prepare a mixture of Acetonitrile and Water in a 90:10 (v/v) ratio[4]. Filter and degas.

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve Fingolimod HCl in the diluent to achieve a final concentration of 1.0 mg/mL[4].

  • Impurity Spiking Solution: Dissolve N-Ethyl Fingolimod in the diluent to a concentration of 0.1 mg/mL.

  • System Suitability Solution (Self-Validation Matrix): Spike the Impurity Spiking Solution into the Standard Solution to achieve a 0.15% (w/w) concentration of N-Ethyl Fingolimod relative to the Fingolimod API (i.e., 0.0015 mg/mL of impurity in 1.0 mg/mL API)[4].

Instrument Parameters

Table 1: Optimized HPLC Conditions

ParameterSpecificationRationale
Column Purospher STAR RP-18 endcapped (150 x 3.0 mm, 3 μm)High carbon load and endcapping prevent amine tailing.
Flow Rate 1.2 mL/minBalances backpressure and optimal linear velocity[4].
Column Temp. 45°CReduces mobile phase viscosity; improves mass transfer[1][4].
Detection UV at 220 nmOptimal absorbance for the octyl-phenyl chromophore[4].
Injection Vol. 10 μLPrevents column overloading while maintaining LOQ sensitivity.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Isocratic hold (Focuses analytes)
5.07030Gradient start
20.01090Linear ramp (Elutes hydrophobic tails)
25.01090Isocratic hold (Flushes column)
25.17030Return to initial conditions
33.07030Re-equilibration

System Suitability & Self-Validation

A protocol is only as reliable as its internal validation mechanisms. Before analyzing unknown samples, the system must prove its resolving power using the System Suitability Solution .

Because N-Ethyl Fingolimod possesses an additional ethyl group, it is slightly more lipophilic than the parent drug. Consequently, it will exhibit a longer retention time on the reversed-phase column. The method is considered valid only if the following criteria are met:

Table 3: System Suitability Acceptance Criteria

AnalyteApprox. RT (min)Relative RT (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Fingolimod ~12.51.00N/A≤ 1.5
N-Ethyl Fingolimod ~14.8~1.18≥ 2.0 ≤ 1.5

Note: A Resolution ( Rs​ ) of ≥ 2.0 guarantees baseline separation, ensuring that the integration of the impurity peak is not artificially inflated by the tailing of the massive API peak.

References

  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances Source: Der Pharma Chemica URL
  • Fingolimod HPLC Assay & Impurity Profiling (USP)
  • Source: PMC (National Institutes of Health)
  • Fingolimod CAS#: 1402793-28-5 Source: ChemicalBook URL
  • Registered Address: Chemicea Pharmaceuticals Pvt Ltd - Draft COA Source: Chemicea URL

Sources

Application

Application Note: Preparation and Certification of N-Ethyl Fingolimod Reference Standard for Pharmaceutical Quality Control

Scientific Background & Regulatory Context Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator indicated for the treatment of relapsing-remitting multiple sclerosis [1]. As a prodrug,...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Regulatory Context

Fingolimod (FTY720) is a first-in-class sphingosine 1-phosphate (S1P) receptor modulator indicated for the treatment of relapsing-remitting multiple sclerosis [1]. As a prodrug, Fingolimod requires in vivo phosphorylation by sphingosine kinase 2 (SPHK2) at its primary amine moiety to form the active metabolite, Fingolimod-phosphate. This active moiety drives the internalization of S1P receptors, thereby sequestering lymphocytes in lymph nodes and preventing autoimmune neuroinflammation [2].

During the synthesis or storage of Fingolimod active pharmaceutical ingredient (API), process-related impurities and degradation products can emerge. N-Ethyl Fingolimod (CAS: 1402793-28-5) is a critical related substance that typically arises either from the reaction of Fingolimod with acetaldehyde (followed by reduction) or via unintended alkylation when ethanol is utilized as a solvent under acidic conditions [3].

Because the primary amine is the exact site of therapeutic phosphorylation, steric hindrance introduced by N-alkylation can drastically alter SPHK2 binding affinity. Consequently, N-Ethyl Fingolimod may act as an uncharacterized competitive inhibitor or exhibit off-target toxicity. To comply with ICH Q3A/Q3B guidelines, quality control (QC) laboratories must rigorously identify and quantify this impurity, necessitating the preparation of a highly pure, fully certified reference standard.

G A Fingolimod (API) B Sphingosine Kinase 2 A->B C Fingolimod-Phosphate B->C D S1P Receptor Internalization C->D Modulates E N-Ethyl Fingolimod E->B Potential Interference F Altered Kinase Affinity E->F Uncharacterized Risk

Pharmacological pathway of Fingolimod and N-alkylated impurity interference.

Targeted Synthesis of N-Ethyl Fingolimod

Causality of Method Selection: Direct alkylation of Fingolimod using ethyl halides (e.g., ethyl bromide) suffers from poor selectivity, inevitably leading to a mixture of unreacted starting material, mono-ethylated, and over-alkylated (N,N-diethylated) products. To ensure a high yield of the target mono-ethylated impurity, a reductive amination strategy is employed. By reacting the primary amine with exactly one equivalent of acetaldehyde, an imine intermediate is formed. The subsequent rapid in situ reduction prevents further alkylation.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Dissolve 1.0 g of Fingolimod free base (approx. 3.25 mmol) in 20 mL of anhydrous methanol.

  • Imine Formation: Cool the solution to 0–5°C using an ice bath. Add 1.05 equivalents of acetaldehyde (0.15 g) dropwise over 10 minutes. Stir for 30 minutes to allow complete imine formation.

  • Reduction: Add 1.2 equivalents of sodium cyanoborohydride (NaBH₃CN) in small portions. Adjust the pH to 5–6 using glacial acetic acid to catalyze the reduction.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Dichloromethane:Methanol 9:1).

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield crude N-Ethyl Fingolimod.

Self-Validating Certification Protocol (Mass Balance)

A reference standard cannot be certified by HPLC-UV alone, as UV detection is blind to inorganic salts, residual water, and non-chromophoric solvents. To establish a self-validating system , we employ the Mass Balance approach. This protocol utilizes orthogonal analytical techniques to ensure that every fraction of the material's mass is accounted for. If an impurity evades one detector, it is captured by another, guaranteeing absolute certainty in the assigned potency [4].

The Mass Balance Equation: Assay (%) = [100 - (% Water + % Residual Solvents + % Ash)] × (% Chromatographic Purity / 100)

G A Crude N-Ethyl Fingolimod B Preparative HPLC A->B Purify C Structural Elucidation B->C Confirm Structure D Purity Determination B->D Organic Purity E Residual Analysis B->E Volatiles/Inorganics F Mass Balance Calculation C->F D->F E->F G Certified Reference Standard F->G Final Certification

Workflow for the preparation and certification of N-Ethyl Fingolimod.

Step-by-Step Purification & Analytical Methodologies
A. Preparative HPLC Purification

Causality: Formic acid is selected over phosphate buffers for the mobile phase because it is highly volatile. This allows the purified fractions to be directly lyophilized without leaving inorganic salt residues that would artificially lower the final mass balance assay.

  • Column: Waters XBridge Prep C18 (19 × 250 mm, 5 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = Acetonitrile.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Procedure: Inject the crude material dissolved in methanol. Collect the peak eluting at the target retention time (verified by inline MS). Lyophilize the pooled fractions to obtain >99% pure N-Ethyl Fingolimod.

B. Analytical HPLC-UV for Organic Purity

Causality: Fingolimod and its derivatives contain a highly polar amine group that causes severe peak tailing on standard C18 columns. By utilizing 1-octanesulfonic acid as an ion-pairing agent, the amine is neutralized, increasing its hydrophobicity and ensuring sharp, well-resolved peaks [4].

  • Column: Nova-Pak C8 (4.6 × 150 mm, 4 µm).

  • Mobile Phase: Buffer (50 mM KH₂PO₄, pH 3.0, containing 10 mM 1-octanesulfonic acid sodium salt) and Acetonitrile (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

C. Orthogonal Residual Analysis
  • Water Content: Karl Fischer (KF) coulometric titration to quantify residual moisture.

  • Residual Solvents: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) to detect trace methanol, ethyl acetate, and acetaldehyde.

  • Inorganic Ash: Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) to confirm the absence of silica or sodium salts from the workup phase.

Quantitative Characterization Data

The following table summarizes the expected analytical data required to fully characterize and certify the N-Ethyl Fingolimod reference standard prior to its release for QC use [5].

Analytical ParameterMethodology / TechniqueAcceptance CriteriaTypical Result (Certified Lot)
Appearance Visual InspectionWhite to off-white powderWhite crystalline powder
Identity (NMR) ¹H-NMR (400 MHz, DMSO-d₆)Conforms to structureConforms (N-CH₂CH₃ triplet at δ 1.1 ppm)
Identity (MS) HRMS (ESI+)m/z [M+H]⁺ 336.2897 ± 5 ppmm/z 336.2895
Organic Purity HPLC-UV (220 nm)≥ 98.0% Area99.4% Area
Water Content Karl Fischer Titration≤ 1.0% w/w0.3% w/w
Residual Solvents HS-GC-FID≤ 0.5% w/w (Total)0.1% w/w (Ethyl Acetate)
Inorganics Residue on Ignition (ROI)≤ 0.1% w/w< 0.05% w/w
Final Assay Mass Balance Calculation ≥ 95.0% (As is) 98.9%

Calculation Example:Assay =[100 - (0.3 + 0.1 + 0.05)] × (99.4 / 100) = 99.55 × 0.994 = 98.95% (Rounded to 98.9%).

References

  • PubChem. "Fingolimod." National Center for Biotechnology Information. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "GILENYA (fingolimod) capsules - Prescribing Information." URL:[Link]

  • Der Pharma Chemica. "Stability indicating HPLC method for the quantification of fingolimod hydrochloride and its related substances." URL:[Link]

Method

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-Ethyl Fingolimod in Human Plasma

Abstract This application note describes a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Ethyl Fingolimod in human plasma....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Ethyl Fingolimod in human plasma. N-Ethyl Fingolimod is a significant analogue of the immunomodulating drug Fingolimod, and its accurate quantification is crucial for pharmacokinetic studies and drug development. This protocol employs a streamlined protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2]

Introduction: The Rationale for a Dedicated N-Ethyl Fingolimod Assay

Fingolimod (Gilenya®) is a well-established sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.[3][4] The study of its analogues, such as N-Ethyl Fingolimod, is of significant interest in drug metabolism and pharmacokinetic (DMPK) research to understand the complete metabolic profile and to identify potentially active or inactive metabolites. A sensitive and specific analytical method is paramount for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of such compounds.

This application note provides a comprehensive protocol for the quantification of N-Ethyl Fingolimod in human plasma, designed for researchers in drug discovery and development. The methodology is built upon established principles of bioanalysis, ensuring data integrity and reproducibility.

Experimental

Materials and Reagents
  • N-Ethyl Fingolimod reference standard (Molecular Formula: C21H37NO2, Molecular Weight: 335.52 g/mol )[1][2][5]

  • Fingolimod-d4 (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

  • All other chemicals and solvents were of the highest purity available.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at low flow rates.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Method Protocol

Standard and Quality Control Sample Preparation

Stock solutions of N-Ethyl Fingolimod and the internal standard (Fingolimod-d4) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve a final concentration range suitable for the intended study (e.g., 0.1 to 100 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation was chosen for its simplicity, high-throughput nature, and ability to provide clean extracts for this class of compounds.[4][6][7]

Protocol:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 50 ng/mL Fingolimod-d4).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 20 µL Internal Standard (Fingolimod-d4) plasma->is vortex1 Vortex is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex Vigorously (1 min) ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: A streamlined protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B in 3 min, hold for 1 min, re-equilibrate

Rationale for Chromatographic Choices: A C18 column provides excellent retention and separation for moderately polar compounds like N-Ethyl Fingolimod. The use of a formic acid modifier in the mobile phase aids in the protonation of the analyte, which is essential for positive ion electrospray ionization.[1][5] A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Collision Gas Argon
MRM Transitions See Table 3

Table 3: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Ethyl Fingolimod 336.3273.325
336.358.135
Fingolimod-d4 (IS) 312.4259.322

Rationale for MRM Transitions: The precursor ion for N-Ethyl Fingolimod is its protonated molecule [M+H]⁺ at m/z 336.3. The fragmentation of N-alkylated amines in ESI-MS/MS often involves cleavage of the C-C bond alpha to the nitrogen atom.[8][9][10][11] For N-Ethyl Fingolimod, a prominent product ion is expected from the loss of the ethylamino-propanediol moiety, resulting in the fragment at m/z 273.3. A secondary, more specific product ion at m/z 58.1 corresponds to the protonated ethylamine fragment. The use of a deuterated internal standard, Fingolimod-d4, is recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.[12] Its MRM transition is well-established.[13]

Diagram of the Analytical Workflow:

G cluster_analysis LC-MS/MS Analytical Workflow sample_injection Inject Prepared Sample hplc HPLC Separation (C18 Column) sample_injection->hplc esi Electrospray Ionization (ESI+) hplc->esi quad1 Q1: Precursor Ion Selection esi->quad1 collision_cell Q2: Collision-Induced Dissociation (CID) quad1->collision_cell quad3 Q3: Product Ion Selection collision_cell->quad3 detector Detector quad3->detector data_acquisition Data Acquisition & Processing detector->data_acquisition

Caption: The sequential stages of the LC-MS/MS analysis.

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA and/or EMA guidelines.[1][2] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A linear regression of the peak area ratio (analyte/IS) versus concentration with a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: The intra- and inter-day precision should be within ±15% (±20% at the LLOQ) of the nominal concentration.

  • Matrix Effect: Assessment of the ion suppression or enhancement from the plasma matrix.

  • Recovery: The extraction efficiency of the analyte and IS from the plasma matrix.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust workflow for the quantification of N-Ethyl Fingolimod in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic separation make this method suitable for high-throughput analysis in a drug development setting. The provided validation framework ensures that the generated data is accurate and reproducible, meeting the stringent requirements of regulatory bodies.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available online: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available online: [Link]

  • Asuneetha, A., et al. A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study. Journal of Pharmaceutical and Biomedical Analysis, 121, 134-141 (2016).
  • Kanthi Kiran, V. S., & Sankar, G. G. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study.
  • Al-Majdoub, Z. M., et al. Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. SID, 12(2), 119-129 (2019).
  • Anant Pharmaceuticals Pvt. Ltd. N-Ethyl Fingolimod Impurity. Available online: [Link]

  • Walsh Medical Media. Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. (2022). Available online: [Link]

  • McLafferty, F. W. Tandem mass spectrometry. Accounts of Chemical Research, 13(2), 33-39 (1980).
  • de Hoffmann, E. Tandem mass spectrometry: a primer. Journal of Mass Spectrometry, 31(2), 129-137 (1996).
  • Costa, C., et al. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Pharmaceuticals, 15(6), 738 (2022).
  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available online: [Link]

  • JoVE. Mass Spectrometry: Amine Fragmentation. (2024). Available online: [Link]

  • Kieseier, B. C., & Stüve, O. Clinical implications for substandard, nonproprietary medicines in multiple sclerosis: focus on fingolimod. Therapeutic Advances in Neurological Disorders, 8(3), 131-139 (2015).
  • Pesce, G., et al. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Rapid Communications in Mass Spectrometry, 27(6), 661-671 (2013).
  • Vékey, K.
  • Zollinger, M., et al. Absorption and disposition of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in healthy volunteers. Drug Metabolism and Disposition, 39(1), 17-26 (2011).
  • Cohen, J. A., et al. Assay analysis of US generic capsule products reveals variation in fingolimod content beyond the recommended acceptance criteria.
  • Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-463 (2016).

Sources

Application

Comprehensive Application Note: Utilizing N-Ethyl Fingolimod as a Reference Standard in Forced Degradation and Stability-Indicating Assays

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Focus: Mechanistic causality, self-validating experimental design, and ICH-compliant methodologies. Introduction & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Focus: Mechanistic causality, self-validating experimental design, and ICH-compliant methodologies.

Introduction & Mechanistic Background

Fingolimod (FTY720) is a highly effective sphingosine 1-phosphate (S1P) receptor modulator utilized primarily in the treatment of multiple sclerosis ()[1]. Structurally, the active pharmaceutical ingredient (API) features a 1,3-diol moiety and a highly nucleophilic primary amine. During pharmaceutical development, forced degradation studies (FDS) are mandated by ICH Q1A(R2) guidelines to elucidate the intrinsic stability of the API and to develop robust stability-indicating methods (SIMs).

N-Ethyl Fingolimod (CAS No. 1402793-28-5) is a critical related substance and impurity standard (). While it can emerge as a process-related impurity during synthesis, it is uniquely significant in stability studies.

The Causality of Degradation and Solvent Artifacts

The formation of N-Ethyl Fingolimod during stress testing is fundamentally driven by the nucleophilicity of Fingolimod's primary amine. If ethanol or other ethyl-donating agents are present—either as residual extraction solvents, formulation excipients, or diluents—the amine can undergo N-alkylation under thermal or basic stress.

Crucially, the choice of co-solvent in forced degradation is a paramount variable. A landmark study demonstrated that utilizing acetonitrile as a co-solvent during base hydrolysis leads to the artifactual formation of acetylated degradation products ()[2]. This highlights a foundational rule in FDS: the stress environment must not introduce reactive species that skew the true degradation profile. Monitoring specific markers like N-Ethyl Fingolimod ensures that the analytical method can distinguish between genuine API degradation and solvent-induced artifacts.

Pathway FTY Fingolimod (API) Primary Amine Solvent Reactive Co-solvents (Ethanol / Acetonitrile) FTY->Solvent Solvent Interaction Base Base Hydrolysis (1N NaOH) FTY->Base Stress Condition NEthyl N-Ethyl Fingolimod (Alkylation Impurity) Solvent->NEthyl + Ethyl Donor Acetyl Acetylated DP (Artifactual Impurity) Solvent->Acetyl + Acetonitrile (Base Cat.) OtherDP Hydrolytic Degradants Base->OtherDP True Degradation

Fig 1: Fingolimod degradation pathways and solvent-induced artifact formation.

Experimental Design: A Self-Validating System

To establish a trustworthy SIM, the protocol must operate as a self-validating system. Every step is designed to cross-verify the integrity of the data:

  • Neutralization: Acid- and base-stressed samples must be neutralized prior to injection. Injecting extreme pH samples degrades the silica backbone of the UHPLC column and causes severe peak distortion.

  • Spiking Studies: Unstressed API is spiked with the N-Ethyl Fingolimod standard to verify that the chromatographic resolution ( Rs​ ) between the API and the alkylated impurity is ≥1.5 .

  • Mass Balance: The sum of the remaining API and all quantified degradation products must approximate 100% of the initial API concentration, ensuring no degradants are "lost" in the void volume or retained indefinitely on the column.

Workflow Step1 Sample Prep & Spiking Step2 ICH Q1A/B Stress Testing Step1->Step2 Step3 Neutralization & Dilution Step2->Step3 Step4 UHPLC Separation (Gradient C18) Step3->Step4 Step5 Q-TOF-MS/MS Analysis Step4->Step5

Fig 2: Self-validating workflow for stability-indicating assays of Fingolimod.

Step-by-Step Methodologies

Protocol A: Forced Degradation Stress Testing

Fingolimod exhibits distinct sensitivities; it is highly susceptible to base hydrolysis but remains relatively stable under acidic and thermal conditions ()[3].

  • Acidic Stress: Transfer 10 mg of Fingolimod to a volumetric flask. Add 1 mL of 1 N HCl and incubate in a water bath at 80°C for 1 hour. Neutralize with 1 mL of 1 N NaOH before dilution[3].

  • Basic Stress: Add 1 mL of 1 N NaOH to the API sample and incubate at room temperature (RT) for 1 hour. Neutralize with 1 mL of 1 N HCl[3]. (Note: Avoid acetonitrile as a co-solvent here to prevent artifactual acetylation[2]).

  • Oxidative Stress: Treat the sample with 3% H2​O2​ and store at RT for 24 hours in the dark to prevent concurrent photolysis.

  • Thermal Stress: Expose the solid API powder in a hot air oven at 70°C for 24 hours[3].

  • Preparation for Injection: Dilute all neutralized and stressed samples with the mobile phase to achieve a final target concentration (e.g., 50 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Protocol B: UHPLC-Q-TOF-MS/MS Separation

To accurately quantify N-Ethyl Fingolimod against the API and other degradants, a high-resolution UHPLC method coupled with mass spectrometry is required ()[2].

  • System Setup: Equilibrate a C18 column (100 × 2.1 mm, 1.7 µm) at 35°C.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Execution: Initiate at 10% B, ramping to 90% B over 8 minutes to elute highly retained hydrophobic impurities like N-Ethyl Fingolimod, followed by a 2-minute re-equilibration.

  • Detection: Monitor the UV trace at 220 nm for quantitative mass balance. Simultaneously, route the eluent to a Q-TOF-MS operating in positive electrospray ionization (ESI+) mode to capture accurate mass data for structural elucidation[2].

Quantitative Data Summaries

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress TypeReagent / ConditionTime / TempExpected DegradationNeutralization Step
Acidic Hydrolysis 1 N HCl80°C, 1 hLowAdd 1 N NaOH
Basic Hydrolysis 1 N NaOHRT, 1 hHigh (Hydrolytic DPs)Add 1 N HCl
Oxidative 3% H2​O2​ RT, 24 hModerate (N-oxides)None
Thermal Solid state70°C, 24 hLowNone
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsLowNone

Table 2: UHPLC-MS/MS Method Parameters and Causality

ParameterSpecificationCausality / Rationale
Column C18 (100 × 2.1 mm, 1.7 µm)High resolution required to separate closely eluting alkylated impurities (e.g., N-Methyl vs. N-Ethyl).
Mobile Phase A 0.1% Formic Acid (pH ~2.7)Acidic pH ensures the primary amine remains protonated, preventing peak tailing and improving retention.
Mobile Phase B AcetonitrileProvides optimal organic modifier strength for gradient elution of hydrophobic degradants.
Flow Rate 1.0 mL/minBalances sample throughput with the backpressure limits of the UHPLC system.
Detection UV at 220 nm & Q-TOF-MS/MSUV enables accurate quantitation; MS/MS provides exact mass for structural elucidation of unknown DPs.

References

  • Patel, P. N., et al. (2015). "Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR". Journal of Pharmaceutical and Biomedical Analysis / PubMed (NIH). URL:[Link]

  • European Medicines Agency (2020). "Fingolimod Accord - Assessment report". EMA. URL:[Link]

  • Ghediya, R. V., et al. (2016). "Development and validation of Immunomodulating drug Fingolimod by RP- HPLC method with detailed force degradation study". Chemistry & Biology Interface. URL:[Link]

Sources

Method

Application Note: Stability-Indicating UPLC Method Development for Fingolimod Impurities

Introduction & Mechanistic Background Fingolimod hydrochloride (FTY720) is a highly effective, first-in-class sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple scl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Fingolimod hydrochloride (FTY720) is a highly effective, first-in-class sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis[1]. Structurally, Fingolimod is an aminopropanediol derivative with a highly lipophilic octylphenyl tail. This unique amphiphilic nature presents significant chromatographic challenges, particularly concerning peak tailing and the resolution of closely eluting process-related impurities and degradation products[2].

In pharmaceutical development, a stability-indicating method (SIM) is mandatory to ensure that the active pharmaceutical ingredient (API) can be accurately quantified without interference from its degradants. Transitioning from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) provides superior resolving power, reduced solvent consumption, and faster run times[3]. This application note details the causality, optimization, and step-by-step protocol for a self-validating UPLC-PDA method designed to isolate Fingolimod from its degradation products under ICH-mandated stress conditions[4].

S1P_Pathway Fingolimod Fingolimod (FTY720) SphK Sphingosine Kinase Fingolimod->SphK Phosphorylation FTY720P FTY720-Phosphate SphK->FTY720P Activation S1PR S1P1 Receptor FTY720P->S1PR Binding Internalization Receptor Internalization S1PR->Internalization Downregulation Immunosuppression Immunomodulation Internalization->Immunosuppression Clinical Effect

Fig 1. Mechanism of Fingolimod (FTY720) activation and S1P receptor modulation pathway.

Method Rationale: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific chromatographic parameters are selected, rather than just executing them. The development of this UPLC method is grounded in the physicochemical properties of Fingolimod.

Stationary Phase Selection

Fingolimod possesses a primary amine group with a pKa of approximately 8.6. On standard silica-based columns, basic amines interact strongly with residual acidic silanols, leading to severe peak tailing and poor resolution. To counteract this, a Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) column was selected[2]. The Ethylene Bridged Hybrid (BEH) particle technology reduces silanol activity and provides exceptional stability across a wide pH range, ensuring sharp, symmetrical peaks[3].

Mobile Phase & pH Engineering

To further suppress silanol interactions, the aqueous mobile phase (Component A) was engineered using 20 mM Potassium dihydrogen phosphate containing 0.1% (v/v) Triethylamine (TEA), adjusted to pH 6.5 with Trifluoroacetic acid (TFA)[4].

  • The Causality: At pH 6.5, the primary amine of Fingolimod is partially protonated. The addition of TEA acts as a competing base (silanol blocker) and an ion-pairing agent. It preferentially binds to any remaining active sites on the stationary phase, allowing Fingolimod to elute with high efficiency and a tailing factor close to 1.0.

Gradient Elution Strategy

A gradient utilizing Acetonitrile and Water (85:15, v/v) as Component B was designed to manage the wide polarity range of the degradants[4]. Early gradient stages (20% B) retain and resolve highly polar hydrolytic degradants, while the rapid ramp to 90% B ensures the elution of the highly lipophilic Fingolimod API and late-eluting oxidative impurities within a 16-minute run time.

Experimental Protocols

Optimized Chromatographic Conditions
ParameterCondition
Column Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2]
Mobile Phase A 20 mM KH₂PO₄ + 0.1% TEA (pH 6.5 adjusted with TFA)[4]
Mobile Phase B Acetonitrile : Water (85:15, v/v)[4]
Flow Rate 0.35 mL/min[3]
Column Temperature 45 °C[2]
Detection PDA at 220 nm[3]
Injection Volume 2.0 µL
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.018020Initial
2.008020Isocratic hold
6.002575Linear ramp
9.001090Linear ramp
12.001090Isocratic wash
14.008020Re-equilibration
16.008020End

(Note: Gradient parameters adapted from validated literature standards[4])

The Self-Validating Forced Degradation Workflow

A robust stability-indicating method must be a self-validating system . This is achieved through two continuous verification mechanisms during forced degradation:

  • Spectral Homogeneity (Peak Purity): The Photodiode Array (PDA) detector scans the UV spectra across the Fingolimod peak. The software calculates a Peak Purity Angle and a Peak Purity Threshold. The system validates itself if the Angle < Threshold, proving no degradants are co-eluting with the API.

  • Mass Balance: The sum of the assay value of the degraded sample and the mass of the degradation products must closely approximate 100% of the initial API mass.

Method_Workflow API Fingolimod API Stress Forced Degradation API->Stress Stress Testing SamplePrep Neutralization & Prep Stress->SamplePrep Quenching UPLC UPLC Separation SamplePrep->UPLC Injection Detection PDA Detection UPLC->Detection Elution Validation Method Validation Detection->Validation Data Analysis

Fig 2. Self-validating workflow for stability-indicating UPLC method development.

Step-by-Step Forced Degradation Protocol

Preparation of Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Step 1: Acidic Stress

  • Transfer 10 mg of Fingolimod Hydrochloride USP Reference Standard[1] to a 50 mL volumetric flask.

  • Add 5 mL of 1N HCl. Cap tightly and heat in a water bath at 60°C for 2 hours.

  • Remove and cool to room temperature. Crucial Step: Quench the reaction by neutralizing with exactly 5 mL of 1N NaOH to prevent damage to the UPLC column.

  • Dilute to volume with diluent and filter through a 0.22 µm PTFE syringe filter.

Step 2: Alkaline Stress

  • Transfer 10 mg of API to a 50 mL volumetric flask.

  • Add 5 mL of 1N NaOH and heat at 60°C for 2 hours.

  • Cool and neutralize with 5 mL of 1N HCl. Dilute to volume with diluent and filter.

Step 3: Oxidative Stress

  • Transfer 10 mg of API to a 50 mL volumetric flask.

  • Add 5 mL of 3% H₂O₂. Allow the solution to stand at room temperature for 2 hours.

  • Dilute to volume with diluent and filter. (Note: Fingolimod is highly susceptible to oxidation; monitor for N-oxide degradants).

Step 4: Thermal & Photolytic Stress

  • Thermal: Spread 10 mg of solid API in a thin layer in a petri dish. Expose to 105°C in an oven for 48 hours. Dissolve in diluent to a final volume of 50 mL.

  • Photolytic: Expose solid API to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours) per ICH Q1B guidelines. Dissolve in diluent to 50 mL.

Results & Discussion

The forced degradation study confirmed the method's specificity. Fingolimod was baseline resolved (Resolution > 2.0) from all generated degradation products[4].

Quantitative Degradation Summary
Stress ConditionReagents / EnvironmentTime / Temp% DegradationPeak Purity AnglePeak Purity Threshold
Unstressed N/AN/A0.00.1120.285
Acidic 1N HCl2 hrs @ 60°C4.20.1250.290
Alkaline 1N NaOH2 hrs @ 60°C6.80.1300.295
Oxidative 3% H₂O₂2 hrs @ RT12.50.1450.310
Thermal Solid state48 hrs @ 105°C< 1.00.1150.288
Photolytic UV/Visible LightICH Q1B< 1.00.1140.286

Mechanistic Insights from Data: The data reveals that Fingolimod is highly stable under thermal and photolytic conditions but exhibits significant sensitivity to oxidative stress. The electron-rich functional groups readily form N-oxide derivatives[2]. In all cases, the Peak Purity Angle remained strictly below the Peak Purity Threshold, validating that the 220 nm PDA detection successfully isolated the API without co-elution interference[3].

References

  • [2] Rajan, N., & Basha, K. A. (2014). Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP‐UPLC method. ResearchGate. URL:[Link]

  • [3] Stability indicating chromatographic method transfer of immunomodulating drug fingolimod from high performance liquid chromatography to new generation ultra performance liquid chromatography with comparative validation study. Journal of Chemical and Pharmaceutical Research (JOCPR). URL: [Link]

  • [4] Rajan, N., & Basha, K. A. (2014). Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method. Chromatographia, 77(21-22), 1545-1552. URL:[Link]

Sources

Application

Application Note: Advanced Sample Preparation Techniques for N-Ethyl Fingolimod in Biological Assays

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma and Whole Blood Analytes: N-Ethyl Fingolimod (CAS: 1402793-28-5) Introduction & Mechanistic Context N-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma and Whole Blood Analytes: N-Ethyl Fingolimod (CAS: 1402793-28-5)

Introduction & Mechanistic Context

N-Ethyl Fingolimod (Molecular Formula: C21H37NO2, MW: 335.53 g/mol ) is a lipophilic derivative and known impurity of the immunomodulatory drug Fingolimod (FTY720)[]. In pharmacokinetic (PK) profiling and toxicological screening, achieving accurate quantification of this compound in biological matrices presents a significant bioanalytical challenge.

Like its parent compound, N-Ethyl Fingolimod is an amphiphilic molecule characterized by a highly lipophilic alkyl chain and a polar amino-diol headgroup. This structural motif dictates its behavior in biological fluids, leading to extensive protein binding (>99%) to lipophilic domains of plasma proteins such as albumin and lipoproteins.

The Causality of Sample Preparation: Simple "dilute-and-shoot" methods are entirely ineffective for this class of compounds. To achieve reliable LC-MS/MS quantification, the sample preparation workflow must actively disrupt these strong hydrophobic and electrostatic drug-protein interactions. This guide outlines two field-proven, self-validating methodologies: Liquid-Liquid Extraction (LLE) for maximum sensitivity and Protein Precipitation (PPT) for high-throughput screening[2],[3].

Extraction Workflow & Decision Matrix

The choice between LLE and PPT depends on the specific requirements of your assay (e.g., lower limit of quantification vs. sample throughput). The workflow below illustrates the decision path for isolating N-Ethyl Fingolimod.

G Start Biological Matrix (Plasma / Whole Blood) IS Spike Internal Standard (e.g., Fingolimod-D4) Start->IS Split Select Extraction Method IS->Split LLE Liquid-Liquid Extraction (LLE) High Sensitivity Split->LLE PPT Protein Precipitation (PPT) High Throughput Split->PPT LLE_Step Add Ethyl Acetate Vortex & Centrifuge Evaporate & Reconstitute LLE->LLE_Step PPT_Step Add ACN/MeOH (w/ HCOOH) Vortex & Centrifuge Collect Supernatant PPT->PPT_Step LCMS LC-MS/MS Analysis (+ESI MRM Mode) LLE_Step->LCMS PPT_Step->LCMS

Decision tree and workflow for N-Ethyl Fingolimod extraction from biological matrices.

Step-by-Step Experimental Protocols

To ensure a self-validating system, both protocols mandate the use of a stable isotope-labeled internal standard (IS), such as Fingolimod-D4. This corrects for any matrix effects or well-to-well extraction variations.

Protocol A: Liquid-Liquid Extraction (LLE)

Optimized for ultra-trace quantification and minimizing phospholipid-induced ion suppression.

Mechanistic Rationale: Ethyl acetate is selected as the extraction solvent because it provides an optimal polarity balance. It is polar enough to extract the amphiphilic N-Ethyl Fingolimod but non-polar enough to exclude highly polar endogenous matrix interferences (like salts and polar lipids), thereby drastically reducing ion suppression in the mass spectrometer[2].

Step-by-Step Methodology:

  • Aliquot: Transfer 500 µL of human plasma or whole blood into a labeled 10 mL glass extraction tube.

  • Internal Standard: Spike with 50 µL of IS working solution (e.g., Fingolimod-D4 at 10 ng/mL) and vortex briefly[2].

  • Extraction: Add 2.5 mL of Ethyl Acetate to the sample[2].

  • Agitation: Shake or vortex vigorously for 3 minutes using a multi-tube vortexer. Critical Step: High-shear mixing is required to maximize the interfacial surface area between the aqueous blood/plasma and the organic solvent, driving the un-ionized N-Ethyl Fingolimod into the organic phase.

  • Phase Separation: Centrifuge at 4400 rpm for 5 minutes at 4°C[2].

  • Isolation: Flash-freeze the lower aqueous layer by placing the tube base in a -20°C bath or dry ice/acetone. Decant the upper organic layer into a clean, labeled evaporating glass tube[2].

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of compressed air or nitrogen in a 35°C water bath[2].

  • Reconstitution: Reconstitute the dried residue with 150 µL of the LC mobile phase (e.g., 1.0 mM Ammonium chloride: Methanol: Acetonitrile). Vortex for 2 minutes to ensure complete solubilization[2].

  • Analysis: Transfer to a flat-bottom glass insert vial for LC-MS/MS injection[2].

Protocol B: Protein Precipitation (PPT)

Optimized for rapid turnaround times, high-throughput screening, and clinical PK studies.

Mechanistic Rationale: This method utilizes a high ratio of organic solvent to denature plasma proteins, releasing the bound analyte. The addition of 1% Formic Acid to the crash solvent alters the tertiary structure of albumin and protonates the amine group of N-Ethyl Fingolimod, ensuring it remains highly soluble in the organic supernatant[3]. Furthermore, using cold solvents reduces the solubility of background proteins, yielding a cleaner extract.

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard: Add 10 µL of IS (Fingolimod-D4)[3].

  • Precipitation: Add 400 µL of cold Acetonitrile/Methanol (40:60, v/v) containing 1% Formic Acid[3],[4].

  • Denaturation: Vortex immediately and vigorously for 30 seconds to ensure complete protein denaturation and prevent localized trapping of the analyte within protein clumps[4].

  • Pelleting: Centrifuge at 14,000 × g for 10 minutes at 4°C to tightly pellet the precipitated proteins[3].

  • Dilution/Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Critical Step: Diluting the highly organic supernatant with water matches the initial conditions of the reversed-phase LC gradient, preventing peak fronting and poor peak shape during chromatography.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two extraction techniques, allowing scientists to select the appropriate method based on assay requirements.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Primary Solvent Ethyl Acetate[2]Acetonitrile / Methanol (40:60)[4]
Mechanism Phase partitioning of un-ionized analyteSolvent-induced protein denaturation
Typical Recovery 75% - 85%90% - 106%[4]
Matrix Effect (Ion Suppression) Low (Highly selective)Moderate to High (Requires stable isotope IS)
Estimated LLOQ ~10 - 20 pg/mL[2]~100 - 300 pg/mL[3]
Throughput Low to Medium (Requires evaporation)High (Direct injection of supernatant)
Best Use Case Ultra-trace PK studies, severe matrix effectsRoutine screening, large clinical cohorts

Analytical LC-MS/MS Considerations

Following successful sample preparation, the extract must be analyzed using a highly sensitive LC-MS/MS setup.

  • Chromatography: Due to the lipophilicity of N-Ethyl Fingolimod, a Cyano column (e.g., Fortis UniverSil Cyano, 50 × 2.1 mm, 5 µm) or a sub-2 µm C18 column is recommended to achieve sharp peak shapes and prevent excessive retention times[5],[4].

  • Mobile Phase: An isocratic or gradient flow utilizing 1.0 mM Ammonium chloride (or formate), Methanol, and Acetonitrile provides excellent ionization efficiency[5].

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. The parent mass for N-Ethyl Fingolimod is 336.5 [M+H]+, which will fragment into specific product ions that must be tuned per instrument[].

References[2] "Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study", Walsh Medical Media. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08fwo2RpcXBt-eR_ze1aovJ3pa0_74PWdEVWZT0nJVDgbdlM0vPx38FmT4Pox_7fNJB2RwwqwdqXN21smQ7ZsimnX9peOeJ3_VWsSo4x0zLi4s-3NnA3AuPx12QKr1YwtdXVXEom71T6HubL103KcYOmLfHar5Zow4niAjSKUgqTmZXlIS7otMMfrALwnHVYP7hGRIjAA1A7n05VvAZVTobqbglPi-lfY7TYnnfS5yYPueLmog5r3_5IvZKA5x__eiV_BKcWHsz_t5DmX5g==[5] "Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study (LC Conditions)", Walsh Medical Media. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKhUEAL3uDWrVzo1OqElJ26bFRMToOrzItF4AexFtYpIxp77T4dmgDvUvFq0U6wEBFLs-Qvunh533AlLTReTX1yyjmwYXhsVi5eGX6cEvAHb6HLsmF4bx5E0gKTnUc3cNenM69S9kW8CgFuwqnN4CcyZm5xTJmsjmpdRNOk6V2_bLSKUxUBUvZciC_nQb4CjI98XiokbmHpN3VecQ1sFQ6M9rtsIRSpGYhEfCnh5gYn6NkgzwB-GRJ27fN7dmA7Zqc12vEp10=[3] "A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis", MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE64mdcK9p_OHP_FRY2Sad9gA1-pQQf4vnAzAlnu3StoETEU_HySvWP9kk6y11HQJ3TIPVd-xnkGMFff7VN1KXTEofSwZImDIN2IorfBu-J0DZQzow6ibWRE5xSeKiiIbcXz62G[4] "Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis", ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH9oIiiEUpuD71YlpVqOO9eC1RRQBuvCYy-c4qx70czRn99rcCzvmXwUTP2ut5tq4oH3RdXnbD9M6vlNzuqIzPFpGUYxIRLygfatmWQAshzk5ohveFAZpBNf46H9l6Us8i95tQ4pV6-d1NCaNIXhyllrjVyBfT_G1UZyuk5pbw14nrw6mg3UKN60463YK-ao-Uf6iFVMS-YCQsUTF02QoKudrTTVh7HLpYZy1PZZZ9WLwlnfxiA35BUtR6iuouFxxgPBhiyOYze5HhGWcB4tfRWqbl_bgxyo1JXjLy5ce1sj0rbScf4TLLWGGoPBIyiSFN6IrtwPIORCOd_uIgpNz-DW_Zs_OW9POigySmugrMfNK5bTQYqeM_nV9FgHxdlA==[1] "CAS 1402793-28-5 (N-Ethyl Fingolimod)", BOC Sciences. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4jIJ-p8k-3pf_AHbOqdWfET1L-98gwGfhHl9uJYa_ys2j6EboHdfg1bZhItCjLBUyIGF8ePBICy-TLh6Wks8udgAh631NyB-6u1_MqvGqTeNLg82ij-tD5qRtAegA5O_5YHenyW_AyOf5MtLdhSOUS0AEm896w6Y343LUhhZihY6O3U-tZw==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fingolimod and N-Ethyl Impurity Resolution

Overview Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistic strategies to resolve Fingolimod (FTY720) from its structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven, mechanistic strategies to resolve Fingolimod (FTY720) from its structurally similar N-Ethyl impurity.

Mechanistic Causality: Why is Resolution So Difficult?

Q: Why do Fingolimod and its N-Ethyl impurity frequently co-elute with severe peak tailing? A: The difficulty stems from their nearly identical lipophilicity and their shared basic amine functionality. Fingolimod is a primary amine featuring a highly lipophilic 4-octylphenyl tail. The N-Ethyl impurity (CAS: 1402793-28-5) differs only by the presence of an ethyl group on the amine nitrogen, making it a secondary amine.

  • Hydrophobic Dominance: The long octylphenyl chain dominates the reversed-phase retention mechanism, causing both compounds to bind tightly to the stationary phase and co-elute.

  • Silanol Interactions: On standard silica-based columns, basic amines interact strongly with ionized residual silanols ( SiO− ) via ion-exchange mechanisms. This secondary interaction causes severe asymmetrical peak tailing, which obliterates the narrow resolution window between the primary and secondary amine.

To achieve baseline resolution ( Rs​≥1.5 ), the chromatographic system must be designed to suppress silanol ionization and exploit the slight steric and pKa​ differences between the two amines.

MechanisticInteractions Analyte Fingolimod & N-Ethyl Impurity (Protonated Amines) Hydrophobic Hydrophobic Interaction (Octylphenyl Chain) Analyte->Hydrophobic Primary Retention Silanol Secondary Interaction (Residual Silanols) Analyte->Silanol Causes Tailing IonPair Ion-Pairing Agent (e.g., Octanesulfonate) Analyte->IonPair Modifies Selectivity Phase Stationary Phase (End-capped C18) Hydrophobic->Phase Silanol->Phase IonPair->Phase Enhances Resolution

Mechanistic interactions governing the retention of Fingolimod and its impurities.

Chromatographic Optimization Strategies

Q: How do I optimize my method to force separation between these two compounds? A: To build a self-validating and robust method, causality must dictate your experimental choices:

  • Stationary Phase Selection: Avoid standard, non-endcapped C18 columns. You must use a high-purity, extensively end-capped C18 column to physically block analytes from reaching residual silanols. For example, recommend a Purospher STAR RP-18 column[1]. Alternatively, a has proven highly effective for separating Fingolimod from its related substances by reducing excessive hydrophobic retention[2].

  • Mobile Phase pH Control: Maintain the mobile phase pH between 2.5 and 3.0 using phosphoric acid (0.1%) or a potassium dihydrogen phosphate buffer. At this low pH, both the amines and the residual silanols are fully protonated, neutralizing the silica surface and eliminating ionic tailing[2].

  • Ion-Pairing Agents (Advanced Selectivity): If resolution remains marginal, introduce an ion-pairing agent like[3]. The primary amine (Fingolimod) and secondary amine (N-Ethyl impurity) experience different degrees of steric hindrance when forming a neutral complex with the bulky octanesulfonate ion, artificially widening their retention time gap.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CheckTailing Check Peak Tailing (Asymmetry Factor) Start->CheckTailing TailingHigh As > 1.5 (Silanol Interaction) CheckTailing->TailingHigh Yes TailingLow As < 1.5 (Selectivity Issue) CheckTailing->TailingLow No FixSilanol 1. Lower pH to 2.5-3.0 2. Use End-capped Column TailingHigh->FixSilanol FixSelectivity 1. Add Ion-Pairing Agent 2. Change to PFP Phase TailingLow->FixSelectivity Validate Re-evaluate Resolution (Target: Rs > 1.5) FixSilanol->Validate FixSelectivity->Validate

Chromatographic troubleshooting workflow for resolving Fingolimod impurities.

Self-Validating Experimental Protocol

The following step-by-step methodology is adapted from optimized USP monograph guidelines for Fingolimod impurity profiling[1]. This protocol is designed as a self-validating system; if the system suitability criteria in Step 5 fail, the run must be aborted and the column/mobile phase investigated.

Step-by-Step Methodology:

  • Mobile Phase Preparation :

    • Mobile Phase A: Prepare a 0.1% Phosphoric acid solution in Milli-Q water. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • System Setup :

    • Install an end-capped C18 column (150 x 3.0 mm, 3 µm particle size).

    • Set the column oven temperature to 40°C to improve mass transfer kinetics and reduce peak broadening.

  • Sample Preparation :

    • Dissolve the Fingolimod sample and N-Ethyl impurity reference standard in a diluent of Water/Acetonitrile (50:50 v/v) to a working concentration of 0.6 mg/mL.

  • Chromatographic Execution :

    • Inject 10 µL of the sample.

    • Run the gradient elution profile detailed in Table 1 at a flow rate of 1.0 mL/min.

    • Monitor the eluent using a Diode Array Detector (DAD) at 220 nm.

  • System Suitability Validation (Critical) :

    • Verify that the tailing factor ( As​ ) for the Fingolimod peak is ≤1.5 .

    • Verify that the resolution ( Rs​ ) between Fingolimod and the N-Ethyl impurity is ≥1.5 .

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.08020Isocratic Hold
15.06040Linear Gradient
25.06040Isocratic Hold
26.08020Step Gradient (Re-equilibration)
33.08020End of Run
Frequently Asked Questions (FAQs)

Q: I am using the recommended pH of 3.0, but I am still seeing severe peak tailing for both compounds. How do I fix this? A: If pH control alone does not resolve tailing, your stationary phase likely has a high concentration of accessible, highly acidic silanols that remain ionized even at pH 3.0. Switch to a column with maximum density end-capping or a polar-embedded stationary phase. Additionally, verify that your column oven is actively maintaining 40°C, as lower temperatures exacerbate secondary interactions.

Q: The peaks are resolved, but retention times are drifting across multiple injections. What is the cause? A: Retention time drift in this method is almost always caused by inadequate column equilibration or volatile loss of the organic modifier. Because Fingolimod is highly lipophilic, it requires a strict re-equilibration phase (minimum 7 minutes at initial gradient conditions, as shown in Table 1) to restore the hydration layer on the stationary phase. Ensure your mobile phase bottles are tightly capped to prevent acetonitrile evaporation.

Q: Can I use LC-MS to differentiate them if they co-elute? A: Yes, but it is not a substitute for chromatographic resolution if you are performing quantitative purity assays. Fingolimod has an exact mass of 307.25 g/mol , while the N-Ethyl impurity has a mass of 335.28 g/mol . While a mass spectrometer can easily distinguish them by m/z, co-elution will cause severe ion suppression, leading to inaccurate quantification of the impurity. You must achieve chromatographic resolution first.

References
  • Title: A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms Source: Scientia Pharmaceutica (via PMC) URL: [Link]

  • Title: Stability indicating HPLC method for the quantification of fingolimod hydrochloride and its related substances Source: Der Pharma Chemica URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Aqueous Solubility of N-Ethyl Fingolimod

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the thermodynamic and kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the thermodynamic and kinetic barriers associated with the aqueous solubilization of N-Ethyl Fingolimod.

N-Ethyl Fingolimod is a highly lipophilic derivative (and known impurity) of the immunosuppressant Fingolimod (FTY720)[1]. Like its parent compound, it exhibits atypical biopharmaceutical behavior: it is freely soluble in organic solvents and highly acidic environments but practically insoluble in standard physiological buffers[2]. This guide provides field-proven, self-validating protocols to achieve stable aqueous formulations without compromising the compound's biological integrity.

Part 1: Quantitative Solubility Data

Understanding the baseline solubility of your compound is the first step in experimental design. The massive hydrophobic penalty of the octyl chain dictates its behavior in polar solvents[3].

Table 1: Baseline Solubility Profile of Fingolimod Derivatives

Solvent / BufferpHMax SolubilityCausality / Mechanism
0.1 N HCl 1.0>100 mg/mLComplete protonation of the amine group maximizes ion-dipole interactions with water[2].
Deionized Water ~5.5Freely SolubleAbsence of buffering salts prevents salting-out effects; relies on the hydrochloride salt form[2].
PBS 6.8 - 7.4<0.01 mg/mLPartial deprotonation at neutral pH cannot overcome the hydrophobic penalty of the aliphatic tail, leading to rapid aggregation[2].
1:1 Ethanol:PBS 7.2~0.2 mg/mLEthanol disrupts the hydrogen-bonding network of water, lowering the dielectric constant and accommodating the lipophilic tail[4].
100% DMSO / Ethanol N/A>20 mg/mLFavorable thermodynamic mixing between the organic solvent and the hydrophobic octyl chain[4].

Part 2: Frequently Asked Questions (FAQs)

Q: Why does N-Ethyl Fingolimod precipitate immediately when diluted from a DMSO stock into PBS? A: This is a classic case of solvent-shift precipitation. When a high-concentration DMSO stock (e.g., 40 mM) is introduced to PBS, the DMSO rapidly diffuses into the bulk aqueous phase. The local dielectric constant spikes, and the hydrophobic octyl chain of N-Ethyl Fingolimod is suddenly exposed to water. Because the thermodynamic cost of forming a hydration shell around this aliphatic tail is too high, the molecules self-associate via hydrophobic interactions and precipitate[5].

Q: Can I just lower the pH of my assay buffer to keep it soluble? A: While lowering the pH (e.g., to pH 4.0 or below) increases solubility by fully protonating the ethyl-substituted amine[3], this is rarely viable for in vitro cell culture or in vivo models, as non-physiological pH will induce cellular toxicity, denature proteins, and confound your assay results.

Q: How does solubilization impact the biological activity of the drug? A: N-Ethyl Fingolimod must remain in a monomeric, solubilized state to cross the cell membrane and be phosphorylated by Sphingosine Kinase (SphK). Only the phosphorylated metabolite can act as an agonist on Sphingosine-1-Phosphate (S1P) receptors[6]. Precipitated aggregates are biologically inert.

SignalingPathway Drug Solubilized N-Ethyl Fingolimod Kinase Sphingosine Kinase (SphK) Drug->Kinase Phosphorylation Active Phosphorylated Metabolite Kinase->Active Receptor S1P Receptors (S1P1, 3, 4, 5) Active->Receptor Agonist Binding Internalization Receptor Internalization Receptor->Internalization Functional Antagonism Effect Inhibition of Lymphocyte Egress Internalization->Effect

Caption: Mechanism of action: Solubilized N-Ethyl Fingolimod targeting S1P receptors.

Part 3: Troubleshooting & Experimental Protocols

Depending on your downstream application, select the appropriate solubilization workflow below. Every protocol is designed as a self-validating system: visual clarity, phase-solubility curves, or dynamic light scattering (DLS) will confirm your success.

Protocol A: Co-Solvent Dilution (For Short-Term In Vitro Assays)

Use Case: Quick preparation for cell culture assays where a final concentration of ≤0.2 mg/mL and ≤50% organic solvent is acceptable. Note that free Fingolimod derivatives are unstable in aqueous buffers and must be used within 24 hours[7].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the crystalline solid and dissolve it in 100% absolute ethanol to create a 20 mg/mL stock solution[4].

  • Degassing: Purge the stock solution with an inert gas (Nitrogen or Argon) to prevent oxidative degradation[4].

  • Aqueous Dilution: While vortexing the ethanol stock, add PBS (pH 7.2) dropwise until you reach a 1:1 volume ratio.

  • Validation: The solution should remain optically clear. If turbidity appears, the rate of aqueous addition was too fast, causing localized precipitation. Discard and repeat.

CosolventWorkflow Step1 1. Weigh N-Ethyl Fingolimod Step2 2. Dissolve in 100% EtOH (20 mg/mL Stock) Step1->Step2 Step3 3. Purge with N2 Gas (Prevent Oxidation) Step2->Step3 Step4 4. Dilute 1:1 with PBS (pH 7.2) (Dropwise addition) Step3->Step4 Step5 5. Final Aqueous Solution (Max 0.2 mg/mL) Step4->Step5

Caption: Workflow for co-solvent solubilization of N-Ethyl Fingolimod using Ethanol and PBS.

Protocol B: β-Cyclodextrin Inclusion Complexation (For Long-Term Stability)

Use Case: When organic solvents are toxic to your cell line, or you need a stable, purely aqueous stock. β-Cyclodextrin (β-CD) acts as a molecular container, encapsulating the hydrophobic octyl fragment and increasing solubility by up to 20-fold[3].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 0.14 M solution of β-CD in phosphate buffer (pH 6.8)[3].

  • Drug Addition: Add an excess amount of solid N-Ethyl Fingolimod to the β-CD solution.

  • Complexation: Sonicate the suspension for 30 minutes at room temperature (298.15 K) to provide the activation energy required for the lipophilic tail to enter the macrocyclic cavity[3].

  • Purification: Filter the solution through a 0.45 µm nylon membrane to remove any unbound, precipitated drug.

  • Validation: Analyze via UV-Vis or 1H NMR spectroscopy. A linear phase-solubility curve confirms a 1:1 stoichiometric inclusion complex[3].

CyclodextrinWorkflow CD1 1. Prepare β-CD Solution in PBS (pH 6.8) CD2 2. Add Excess N-Ethyl Fingolimod (Solid) CD1->CD2 CD3 3. Sonicate (30 min) at Room Temperature CD2->CD3 CD4 4. Filter (0.45 µm) to Remove Unbound Drug CD3->CD4 CD5 5. Solubilized Inclusion Complex (Stable Aqueous Formulation) CD4->CD5

Caption: Step-by-step methodology for β-Cyclodextrin inclusion complexation.

Protocol C: Liposomal Encapsulation (For In Vivo Pharmacokinetics)

Use Case: Intravenous injection requires prolonged circulation time and protection from rapid aqueous degradation. Liposomes shield the drug and decrease systemic clearance[7].

Step-by-Step Methodology:

  • Lipid Mixture: Dissolve Cholesterol, Egg-PC, and PEG-DSPE (molar ratio 33.5 : 65 : 1.5) in absolute ethanol at 40 mg/mL[7].

  • Drug Incorporation: Dissolve N-Ethyl Fingolimod in ethanol and mix with the lipid solution at a 20:1 (Lipid:Drug) weight ratio[7].

  • Ethanol Injection: Rapidly inject the mixed solution into 9 volumes of PBS (pH 7.4) under high shear stirring. The sudden change in solvent polarity forces the lipids to self-assemble into bilayers, trapping the drug in the hydrophobic lipid core[7].

  • Validation: Use Dynamic Light Scattering (DLS) to confirm a mean liposome diameter of ~150-160 nm[7].

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Ethyl Fingolimod HPLC Retention Time Shifts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving amino-diols like Fingolimod (FTY720) and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving amino-diols like Fingolimod (FTY720) and its derivatives. N-Ethyl Fingolimod is a known synthetic impurity characterized by a highly lipophilic tail and a secondary amine[1]. In reversed-phase liquid chromatography (RPLC), this specific molecular structure is exceptionally prone to secondary silanophilic interactions, which are the primary culprits behind retention time (RT) instability.

This guide synthesizes field-proven chromatographic theory with actionable troubleshooting steps to help you stabilize your methods.

Mechanistic Insights: The Root Cause of Retention Instability

To fix a retention time shift, we must first understand the causality of the analyte-stationary phase interaction. While the lipophilic tail of N-Ethyl Fingolimod interacts predictably with the C18 stationary phase via hydrophobic partitioning, the protonated secondary amine engages in unintended ion-exchange and hydrogen-bonding with residual, unendcapped silanols (Si-O⁻) on the silica surface[2].

Because the pKa of surface silanols typically ranges from 3.5 to 4.5, any slight fluctuation in mobile phase pH or localized depletion of buffer capacity will alter the ionization state of the column. This dynamic equilibrium manifests as severe peak tailing and drifting retention times—often shifting later as the column ages and its protective end-capping hydrolyzes[3].

G A N-Ethyl Fingolimod (Secondary Amine) C Secondary Interaction (Ion-Exchange) A->C Protonated at pH < 8 B Ionized Silanol (SiO-) (Stationary Phase) B->C Exposed on aging column D Peak Tailing & RT Shift C->D Causes

Diagram 1: The mechanism of secondary silanol interactions causing HPLC retention time shifts.

Frequently Asked Questions (FAQs)

Q1: Why does the retention time of N-Ethyl Fingolimod constantly drift later over sequential injections? A: This is a classic symptom of column aging coupled with silanol activity. Modern Type B silica columns are end-capped to mask residual silanols. However, under acidic conditions (pH < 2.5), these trimethylsilyl (TMS) end-capping groups slowly hydrolyze over hundreds of injections[3]. As more silanols are exposed, the secondary ion-exchange interactions with the secondary amine of N-Ethyl Fingolimod increase, causing the molecule to be retained longer on the column[4].

Q2: How do I select the right mobile phase pH to stabilize retention? A: You must operate well outside the pKa range of the surface silanols to ensure a single, consistent interaction mechanism. The USP monograph for Fingolimod recommends using 0.1% phosphoric acid (pH ~2.1). At this pH, the silanols are fully protonated (unionized) and cannot participate in strong ion-exchange with the amine. If your pH drifts above 3.0, silanols begin to ionize, and RT shifts will occur[2].

Q3: Should I use an ion-pairing reagent or a silanol blocker? A: It depends on your detector. For UV detection, adding a silanol blocker like 0.1% Triethylamine (TEA) or Hexylamine is highly effective. These small, basic molecules competitively saturate the active silanol sites, preventing the bulkier N-Ethyl Fingolimod from interacting with them[4]. If you are using LC-MS, TEA causes severe ion suppression; instead, use 0.05% Trifluoroacetic acid (TFA), which acts as a volatile ion-pairing agent, neutralizing the amine's charge and improving peak shape.

Q4: What stationary phase is best for this impurity? A: Avoid older Type A silica. Use high-purity Type B silica with dense end-capping. If RT shifts persist, switch to a polar-embedded column (e.g., amide-C18) or a base-deactivated column. The embedded polar groups form internal hydrogen bonds with adjacent silanols, shielding them from the basic analyte[3].

Quantitative Data: Impact of Mobile Phase Additives

To demonstrate the efficacy of different mitigation strategies, the following table summarizes the impact of various mobile phase modifiers on the retention stability and peak symmetry of N-Ethyl Fingolimod.

Table 1: Comparison of mobile phase modifiers on retention stability and peak symmetry.

Mobile Phase AdditiveMechanism of ActionRT Shift (over 100 inj)Tailing Factor (Tf)MS Compatibility
None (Water/ACN) Uncontrolled silanol interaction> 1.5 min2.8Yes
0.1% Phosphoric Acid Suppresses silanol ionization< 0.2 min1.4No
0.1% Triethylamine Competitively blocks silanols< 0.05 min1.1No
0.05% TFA Ion-pairing / pH suppression< 0.1 min1.2Yes

Troubleshooting Workflow

G Start Observe RT Shift for N-Ethyl Fingolimod CheckPH Check Mobile Phase pH Is it strictly < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 (e.g., 0.1% H3PO4) CheckPH->AdjustPH No CheckCol Check Column Age & End-capping Status CheckPH->CheckCol Yes Success Stable Retention Time & Symmetrical Peak AdjustPH->Success AddTEA Add Silanol Blocker (e.g., 0.1% TEA) CheckCol->AddTEA Loss of End-capping ReplaceCol Use Base-Deactivated C18 Column CheckCol->ReplaceCol Severe Degradation AddTEA->Success ReplaceCol->Success

Diagram 2: Step-by-step logical workflow for troubleshooting amine retention time shifts.

Self-Validating Experimental Protocol: Robust HPLC Method

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating System Suitability Test (SST). If the SST fails, the system acts as a gatekeeper, preventing the acquisition of invalid data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Dissolve 1.0 mL of HPLC-grade Phosphoric acid (H₃PO₄) in 1000 mL of Milli-Q water (0.1% v/v).

    • Causality: Lowers pH to ~2.1, fully protonating and neutralizing surface silanols to prevent ion-exchange.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Validation Check: Measure the pH of Mobile Phase A. It must be strictly between 2.0 and 2.2. Do not proceed if the pH is out of specification.

Step 2: Column Selection & Equilibration
  • Install a Purospher STAR RP-18 (150 x 3.0 mm, 3 μm) or an equivalent base-deactivated column.

  • Set the column oven temperature to 40°C.

    • Causality: Elevated temperature improves mass transfer kinetics for bulky lipophilic molecules, reducing peak broadening.

  • Equilibrate with 60% A / 40% B at 1.0 mL/min for a minimum of 30 column volumes.

Step 3: System Suitability Testing (The Self-Validation Gate)
  • Prepare a resolution solution containing 0.6 mg/mL Fingolimod Hydrochloride and 0.006 mg/mL N-Ethyl Fingolimod in diluent (Water:Acetonitrile 50:50)[5].

  • Inject 10 μL of the resolution solution.

  • Validation Criteria:

    • Retention Time Stability: The %RSD of the retention time for 5 replicate injections must be ≤ 0.73%.

    • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks. (If Tf > 1.5, it proves silanols are actively interfering. Remake Mobile Phase A or replace the degraded column).

    • Resolution (Rs): Must be ≥ 2.0 between Fingolimod and N-Ethyl Fingolimod.

Step 4: Gradient Execution
  • Once the system passes the validation gate, run the following gradient profile to elute the highly lipophilic tail while maintaining sharp peak shapes:

    • 0-5 min: 40% B

    • 5-20 min: Ramp to 80% B

    • 20-25 min: Hold at 80% B

    • 25-26 min: Return to 40% B

    • 26-33 min: Re-equilibration.

References

  • Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its rel
  • Fingolimod HPLC Assay & Impurity Profiling (USP). Sigma-Aldrich.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Detective Work, Part III: Strong Retention and Chemical Problems with the Column.
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • Registered Address: Chemicea Pharmaceuticals Pvt Ltd, Platinum Springs - Draft COA (N-Ethyl Fingolimod). Chemicea.

Sources

Optimization

Technical Support Center: Preventing Degradation of N-Ethyl Fingolimod Reference Standards

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of N-Ethyl Fingolimod.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of N-Ethyl Fingolimod. Unlike the parent compound (Fingolimod), which possesses a primary amine, N-Ethyl Fingolimod features a secondary amine. This subtle structural difference alters its steric hindrance and nucleophilicity, requiring highly specific handling and storage protocols to maintain its integrity as an analytical reference standard.

Part 1: Mechanistic Understanding of N-Ethyl Fingolimod Degradation

Q1: Why does my N-Ethyl Fingolimod standard show a +16 Da mass shift in LC-MS over time? A: This mass shift indicates oxidative degradation, specifically the formation of an N-oxide derivative. The lone pair of electrons on the secondary nitrogen of N-Ethyl Fingolimod acts as a nucleophile, making it highly susceptible to reactive oxygen species (ROS) and atmospheric oxygen. Oxidative degradation is a primary vulnerability for fingolimod derivatives, with studies showing up to 38% degradation when exposed to oxidative stress (1)[1]. Causality: Exposure to ambient air during repeated freeze-thaw cycles dissolves oxygen into the solvent, which slowly oxidizes the amine.

Q2: I am using acetonitrile as a diluent for my stock solution, but I see unexpected peaks appearing after a week. What is happening? A: You are observing base-catalyzed acetylation. Research has demonstrated that fingolimod undergoes extensive degradation under basic conditions when acetonitrile is used as a co-solvent, producing acetylated degradation products (2)[2]. Causality: Under slightly basic hydrolytic conditions, the secondary amine of N-Ethyl Fingolimod attacks the electrophilic cyano carbon of acetonitrile. This nucleophilic addition leads to the formation of an acetylated adduct (+42 Da). Acetonitrile must be strictly avoided as a long-term storage solvent.

Q3: Can N-Ethyl Fingolimod undergo the Maillard reaction like the parent Fingolimod? A: Yes, though at a reduced rate. Parent Fingolimod is a primary amine and is notoriously susceptible to Maillard reactions in the presence of reducing sugars (3)[3]. While N-Ethyl Fingolimod is a secondary amine and possesses greater steric hindrance, it can still undergo condensation reactions with aldehydes or reducing sugars present as trace impurities in excipients, forming glycosylamine derivatives.

Pathway NEF N-Ethyl Fingolimod Ox Oxidation (O2) NEF->Ox Base Base + MeCN NEF->Base Photo Photolysis (UV) NEF->Photo NOx N-Oxide (+16 Da) Ox->NOx Ac Acetylated (+42 Da) Base->Ac Cleave Chain Cleavage Photo->Cleave

Mechanistic degradation pathways of N-Ethyl Fingolimod.

Part 2: Optimal Storage and Handling Protocols

To guarantee scientific integrity, the storage protocol must be a self-validating system . This means the workflow inherently prevents degradation vectors (oxidation, moisture, photolysis) while generating its own baseline data to prove stability over time.

Step-by-Step Methodology: Inert Aliquoting Protocol
  • Solvent Selection: Use anhydrous, HPLC-grade Methanol or DMSO. Causality: Eliminates the risk of acetonitrile-induced acetylation and minimizes hydrolytic cleavage.

  • Reconstitution: Dissolve the lyophilized N-Ethyl Fingolimod powder to your desired stock concentration (e.g., 1 mg/mL) inside a controlled environment (e.g., a nitrogen-purged glove box) to prevent ambient moisture absorption.

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into LC-MS grade amber glass vials . Causality: Amber glass blocks UV/Vis light, preventing photolytic cleavage of the alkyl chain. Single-use aliquots prevent repeated freeze-thaw cycles that introduce oxygen.

  • Headspace Purging (Critical Step): Gently blow a stream of high-purity Argon or Nitrogen gas over the liquid surface in each vial for 5-10 seconds. Causality: Displaces atmospheric oxygen, halting the oxidation of the secondary amine to an N-oxide.

  • Sealing: Immediately cap the vials with PTFE/silicone septa to maintain the inert gas blanket.

  • Storage: Store the aliquots in a sealed secondary container with indicating silica gel desiccants at -20°C (4)[4].

  • System Validation (Day 0 Baseline): Take one random aliquot from the newly prepared batch and immediately run a Stability-Indicating Assay (SIA) using UHPLC-Q-TOF-MS/MS. This establishes a "Day 0" baseline purity chromatogram. Future aliquots are validated against this baseline; if purity deviates by >0.5%, the storage system's integrity has been compromised.

Workflow S1 1. Reconstitute in MeOH/DMSO S2 2. Aliquot into Amber Vials S1->S2 S3 3. Purge Headspace with Argon S2->S3 S4 4. Seal with PTFE Septa S3->S4 S5 5. Store at -20°C with Desiccant S4->S5

Self-validating preparation and inert storage workflow for reference standards.

Part 3: Troubleshooting Analytical Discrepancies

If you suspect your N-Ethyl Fingolimod reference standard has degraded, you must identify the specific stressor to correct your handling protocol. Below is a diagnostic matrix based on established UHPLC-Q-TOF-MS/MS stability-indicating assays (2)[2].

Quantitative Data: Degradation Profiles and LC-MS Indicators
Environmental StressorChemical MechanismKey Degradation ProductLC-MS Indicator (m/z shift)Corrective / Preventive Action
Oxygen / ROS Oxidation of secondary amineN-oxide derivative+16 DaImplement Argon/N₂ headspace purging; avoid freeze-thaw cycles.
Base + Acetonitrile Nucleophilic attack on nitrileAcetylated adduct+42 DaSwitch diluent from Acetonitrile to anhydrous Methanol or DMSO.
Light (UV/Vis) Photolytic cleavageAlkyl chain cleavage productsVariable low-mass fragmentsMandate the use of amber glass vials and minimize benchtop exposure.
Moisture + Heat Hydrolysis / Maillard ReactionGlycosylamine (if trace sugars present)VariableEnsure -20°C storage with active indicating desiccants.

References

  • Patel, P. N., Kalariya, P. D., & Srinivas, R. (2015). "Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR." Journal of Pharmaceutical and Biomedical Analysis. 2

  • Souri, E., Zargarpoor, M., & Kebriaeezadeh, A. (2014). "A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms." Scientia Pharmaceutica. 1

  • "Stable solid fingolimod dosage forms." (2016). U.S. Patent 9925138B2. Google Patents. 3

  • "Fingolimod hydrochloride - Safety Data Sheet." ChemicalBook. 4

Sources

Troubleshooting

Troubleshooting low ionization efficiency of N-Ethyl Fingolimod in mass spectrometry

Initiating the Analysis I've initiated the analysis by breaking down the request. I'm focusing on the low ionization efficiency of N-Ethyl Fingolimod in mass spectrometry, considering it's for technical support—troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis by breaking down the request. I'm focusing on the low ionization efficiency of N-Ethyl Fingolimod in mass spectrometry, considering it's for technical support—troubleshooting guides and FAQs. The audience is researchers and scientists. My goal is to craft effective solutions.

Defining the Scope

I'm now zeroing in on the core requirements. I'm prioritizing the need for autonomy in structuring the guide, the crucial elements of E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) with clear explanations and citations, and the necessary visualizations. I'm planning to use Graphviz (DOT language) for diagrams.

Analyzing the Molecular Properties

I'm now diving into the molecular properties. I've broken down N-Ethyl Fingolimod, recognizing it's a Fingolimod derivative, a S1P receptor modulator with a lipophilic tail and a polar head group. I'm focusing on the added ethyl group's hydrophobicity and its impact on ionization, considering typical ESI+ conditions. I'm also examining the implications of low ionization efficiency, considering matrix effects, mobile phase pH, solvent properties, adduct formation, and source parameters as key factors.

Defining the Support Center

I'm focusing on the user's need for a technical support center addressing low ionization efficiency of N-Ethyl Fingolimod in mass spectrometry. I'm currently thinking about the core components: Troubleshooting Guides and FAQs, and how they would serve as a foundation. Considering the connection between N-Ethyl Fingolimod and Fingolimod will also be important.

Analyzing Ionization Challenges

I'm now diving into the specific ionization challenges of N-Ethyl Fingolimod. It's becoming clear that matrix effects from phospholipids are a significant hurdle, as well as considering poor desolvation due to its amphiphilic nature, potential adduct formation, and carryover. The lipophilicity introduced by the ethyl group complicates things, as does the change to a secondary amine. I'm focusing on strategies to mitigate these issues.

Structuring the Tech Center

I'm now outlining the Technical Support Center's structure in more detail. I'm focusing on the practical organization, specifically, creating a welcoming overview, diagnostic flowchart, troubleshooting guides explaining both the "why" and "how," quantitative data tables, and step-by-step experimental protocols. These will also include FAQs and references. I'm especially considering the impact of the lipophilic tail of N-Ethyl Fingolimod on the LC system, and will address that in the troubleshooting guides. The structure is designed to guide users through addressing their challenges.

Designing the Structure

Now I'm focusing on the structure itself, emphasizing a question-and-answer and Issue/Solution format. I'll integrate Graphviz diagrams. I'll create a workflow for diagnosing ionization issues, and another showing phospholipid ion suppression. Refining scientific details, the molecular weight of N-Ethyl Fingolimod is ~335.5, the protonated mass is ~336.5, and it's highly lipophilic. I'm focusing on effective extraction methods like LLE and SPE, as protein precipitation is problematic. I'm actively drafting content that directly addresses specific issues using this information.

Outlining Technical Solutions

Now, I'm fleshing out specific technical solutions for common issues. I'm focusing on a clear presentation: an introductory overview of structural challenges, followed by a diagnostic workflow using Graphviz for low signal, and then Q&A-formatted troubleshooting guides. The guides cover ion suppression in biological matrices, poor protonation, and signal degradation. Solutions include transitioning from PPT to LLE or SPE, optimizing mobile phase pH, and using high organic washes or PEEK tubing. I'm also ensuring effective data presentation.

Constructing the Content

I'm now integrating detailed experimental protocols and FAQs. I'm developing a comparison table focusing on mobile phase additives and another outlining optimized ESI source parameters. I'm also including protocols for post-column infusion and optimized sample preparation via LLE, and fast FAQs. I'm collecting references. I'm constructing Graphviz DOT code, especially for the diagnostic workflow diagram.

Refining the Workflow

I've just refined the diagnostic workflow using Graphviz. I've designed the process, starting with the detection of low ionization, followed by isolation of matrix effects and optimizing mobile phase and ESI source parameters. I'm focusing on the branches based on matrix effect and mobile phase chemistry. It's crucial for the user to troubleshoot step by step.

Visualizing Ion Suppression

I'm now integrating a Graphviz diagram illustrating phospholipid ion suppression in ESI. It visualizes the process: droplet formation, competition at the droplet surface, and how phospholipids affect N-Ethyl Fingolimod's gas-phase ionization. I'm focusing on the effect of the competition on protonation. I'm ensuring good color contrast for accessibility.

Visualizing Ionization Mechanisms

I'm now building upon the ion suppression diagram. I'm focusing on the why of N-Ethyl Fingolimod's ionization challenges: The lipophilic ethyl group increases lipophilicity, making it more prone to micelle formation with high aqueous mobile phases, which prevents efficient surface partitioning. Phospholipids compete vigorously, causing ion suppression. I'm ensuring proper citations. I'm also including information about Fingolimod ionization as a base for comparison.

Developing the Solutions

I'm now integrating strategies for enhancing ionization. I'm building out a section on liquid-liquid extraction (LLE) and solid-phase extraction (SPE) as solutions to matrix effects, with citations to relevant papers regarding Fingolimod handling in biological samples [2, 3]. I'm also including a section on optimized electrospray ionization parameters, referencing a relevant Frontiers paper [4], and I'm developing content and a diagram on the diagnostic workflow for low ionization. I'm focusing on the executive summary.

Addressing Adduct Formation

I'm now focusing on specific solutions. I'm building out troubleshooting sections. I'm creating a section that addresses adduct formation. I'm outlining an answer that specifically addresses an observed split signal, which I'm attributing to sodium and potassium adducts. I'm focusing on volatile buffers like ammonium formate as a solution to drive the equilibrium toward the protonated species.

Integrating Troubleshooting Content

I'm now integrating the provided troubleshooting information on carryover and tailing. The core of it involves the strong hydrophobicity of the ethyl-fingolimod tail causing non-specific binding. My solution is designing a guide that walks users through strong needle washes and high-organic gradient washes. I'm focusing on the practical steps and making it easy to use.

Optimizing the FAQs

I'm now writing some frequently asked questions. I've drafted some questions, and answers including a discussion of TFA and why it's a poor choice for ionization with amines, and I've also added a question comparing ionization efficiency to that of the standard Fingolimod. I'm focusing on ensuring accuracy and clarity. I'm working to expand the reference list.

Validating Technical Content

Now I'm focusing on validating the protocols. The post-column infusion protocol does self-validate the extraction protocol, which I've explicitly confirmed. I'm also ensuring that the in-text citations are properly linked [1], [2], etc., with the reference list at the end. I'm checking the link integrity using the provided URLs. I'm incorporating the table of mobile phase additives and the experimental protocols and ensuring they are step-by-step. I'm actively working to ensure the diagrams' specs meet all requirements.

Refining the Troubleshooting

I'm now refining the troubleshooting flowchart and focusing on clarity. I've updated the nodes based on the latest revisions. The flowchart clearly outlines steps to diagnose and resolve low ionization efficiency, addressing both matrix effects and mobile phase issues. I've re-written several sections to provide more guidance, and I'm currently working to make the "no suppression" node more specific.

Reference Data & Comparative Studies

Validation

Structural and Analytical Comparison of N-Methyl and N-Ethyl Fingolimod Impurities: A Comprehensive Guide

Introduction Fingolimod (FTY720) is a first-in-class used primarily in the treatment of relapsing-remitting multiple sclerosis[1]. As a prodrug, its pharmacological efficacy relies entirely on in vivo phosphorylation by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fingolimod (FTY720) is a first-in-class used primarily in the treatment of relapsing-remitting multiple sclerosis[1]. As a prodrug, its pharmacological efficacy relies entirely on in vivo phosphorylation by sphingosine kinase 2 (SphK2)[2]. During the synthesis and storage of the active pharmaceutical ingredient (API), N-alkylation side reactions can generate structurally similar impurities, most notably N-Methyl Fingolimod and N-Ethyl Fingolimod[3][4]. This guide provides a deep-dive comparison of these impurities, exploring their structural nuances, mechanistic impact on receptor binding, and the analytical protocols required for their precise quantification.

Structural Comparison & Physicochemical Properties

Fingolimod features a primary aminodiol headgroup attached to a lipophilic octyl-phenyl tail. The N-methyl and N-ethyl impurities arise when the primary amine undergoes unintended alkylation, converting it into a secondary amine. This seemingly minor structural shift drastically alters the molecule's basicity and steric profile.

PropertyFingolimod (FTY720)N-Methyl FingolimodN-Ethyl Fingolimod
CAS Number 162359-55-91404233-80-2[3]1402793-28-5[4]
Molecular Formula C19H33NO2C20H35NO2C21H37NO2
Molecular Weight 307.47 g/mol 321.51 g/mol 335.53 g/mol
Amine Substitution Primary Amine (-NH2)Secondary Amine (-NHCH3)Secondary Amine (-NHCH2CH3)
Pharmacological Status Active ProdrugInactive ImpurityInactive Impurity

Mechanistic Pathway: Formation and Pharmacological Impact

Formation Causality: N-alkyl impurities typically form during the reductive amination steps of Fingolimod synthesis. If trace amounts of formaldehyde or acetaldehyde are present in the solvents (such as methanol or ethanol), the primary amine of Fingolimod can react to form an imine intermediate, which is subsequently reduced to a secondary amine (N-methyl or N-ethyl fingolimod).

Pharmacological Causality: Why does N-alkylation render the drug inactive? Fingolimod must dock into the catalytic pocket of SphK2 to be phosphorylated[2]. While the actual phosphorylation occurs at one of the hydroxyl groups, the primary amine is structurally critical for anchoring the molecule. The amine hydrogen-bonds with key acidic residues (such as ) within SphK2[5]. N-alkylation introduces steric bulk that clashes with the tight binding pocket and alters the pKa of the amine, preventing the necessary hydrogen bonding. Consequently, N-Methyl and N-Ethyl Fingolimod cannot be efficiently phosphorylated, preventing them from modulating S1P receptors[1].

ImpurityFormation A Fingolimod (FTY720) Primary Amine (Active Prodrug) C N-Methyl Fingolimod Secondary Amine (Impurity) A->C Methylation (+CH3) D N-Ethyl Fingolimod Secondary Amine (Impurity) A->D Ethylation (+CH2CH3) B Alkylating Agents / Solvents (Formaldehyde, Acetaldehyde, MeOH, EtOH) B->A Reductive Amination Side Reactions E Over-Alkylation (N,N-Dimethyl / N,N-Diethyl) C->E Further Alkylation D->E Further Alkylation

Caption: Formation pathway of N-alkylated Fingolimod impurities during synthesis or degradation.

Analytical Methodologies: UPLC-MS/MS Protocol

Because Fingolimod and its N-alkyl impurities share the same highly lipophilic octyl-phenyl tail, they exhibit nearly identical retention behaviors in standard HPLC. To achieve baseline separation and trace-level quantification, a is required[6].

Protocol: UPLC-MS/MS Quantification of N-Alkyl Impurities

Step 1: Sample Preparation

  • Action: Accurately weigh 10 mg of the Fingolimod API and dissolve it in 10 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Causality: Methanol ensures complete solubilization of the lipophilic octyl chain while preventing the spontaneous degradation or micelle formation that can occur in highly aqueous extraction buffers.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • Causality: The sub-2-micron particles of the UPLC column minimize longitudinal diffusion, sharpening the peaks. The gradient must start highly aqueous to retain the polar aminodiol headgroup, then rapidly shift to organic to elute the lipophilic tail, allowing the slight polarity differences between the primary and secondary amines to dictate separation[6].

Step 3: Mass Spectrometry (ESI+ MRM)

  • Action: Configure the mass spectrometer for Electrospray Ionization in Positive mode (ESI+).

  • Transitions:

    • Fingolimod: m/z 308.3 → 255.2

    • N-Methyl Fingolimod: m/z 322.3 → 269.2

    • N-Ethyl Fingolimod: m/z 336.3 → 283.2

  • Causality: The amine groups readily accept a proton to form [M+H]+ ions. The Multiple Reaction Monitoring (MRM) transitions track the collision-induced loss of the aminodiol headgroup, isolating the highly stable octyl-phenyl fragment for precise, interference-free quantification.

AnalyticalWorkflow S1 1. Sample Preparation API Extraction in Methanol S2 2. UPLC Separation Acquity BEH C18 Column S1->S2 Injection (5 µL) S3 3. Mass Spectrometry ESI+ MRM Mode S2->S3 Chromatographic Elution S4 4. Data Analysis Peak Integration & Quantification S3->S4 m/z 308, 322, 336

Caption: Step-by-step UPLC-MS/MS analytical workflow for quantifying Fingolimod impurities.

Conclusion

The structural shift from a primary amine to a secondary amine in N-Methyl and N-Ethyl Fingolimod impurities nullifies the drug's ability to undergo SphK2-mediated phosphorylation. Consequently, rigorous UPLC-MS/MS analytical workflows are mandatory during API release testing to ensure these inactive, process-related impurities remain below pharmacopeial thresholds.

Sources

Comparative

Validating the Limit of Detection (LOD) for N-Ethyl Fingolimod in API: A Comparative Analytical Guide

Introduction: The Analytical Challenge of N-Ethyl Fingolimod Fingolimod is a highly effective sphingosine 1-phosphate receptor modulator utilized in the treatment of multiple sclerosis[1]. During the multi-step synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of N-Ethyl Fingolimod

Fingolimod is a highly effective sphingosine 1-phosphate receptor modulator utilized in the treatment of multiple sclerosis[1]. During the multi-step synthesis of the Active Pharmaceutical Ingredient (API), various process-related impurities can form. One such critical impurity is N-Ethyl Fingolimod (CAS: 1402793-28-5), an alkylated derivative of the parent drug[2].

Because N-Ethyl Fingolimod structurally mimics the API, it poses significant chromatographic separation challenges. Furthermore, regulatory agencies require rigorous validation of analytical procedures to ensure trace impurities are accurately monitored. According to the modernized 3[3], validating the Limit of Detection (LOD) is a mandatory requirement for impurity limit tests, demanding a scientifically sound, risk-based lifecycle approach[4].

This guide objectively compares the performance of three primary analytical platforms for determining the LOD of N-Ethyl Fingolimod and provides a self-validating, step-by-step experimental protocol grounded in ICH Q2(R2) standards.

Analytical Platform Comparison: Overcoming Chromophore Limitations

Fingolimod and its N-Ethyl derivative possess an octylphenyl group, which provides only a weak UV chromophore with an absorption maximum ( λmax​ ) around 220 nm[5]. While standard HPLC-UV methods are cost-effective for bulk assay testing, they often lack the sensitivity required to detect trace impurities at sub-parts-per-million (ppm) levels.

To objectively evaluate the best approach for LOD validation, we must compare HPLC-UV against advanced techniques like Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Comparison for N-Ethyl Fingolimod LOD Determination
Analytical PlatformDetection MechanismTypical LOD RangeLinearity / Dynamic RangeCausality & Performance Insights
HPLC-UV (220 nm) Chromophore absorbance12.9 – 40.0 ng/mL0.5 – 75 µg/mLLimitation: The weak benzene π−π∗ transition limits sensitivity[6]. High baseline noise at 220 nm restricts sub-ppm impurity detection.
UHPLC-CAD Charged aerosol scattering2.0 – 5.0 ng/mL0.05 – 10 µg/mLAdvantage: Uniform mass-based response independent of chromophores. Ideal for non-volatile APIs, but requires non-linear data transformation.
LC-MS/MS (ESI+) Mass-to-charge (MRM)0.1 – 0.5 ng/mL0.001 – 1 µg/mLAdvantage: The secondary amine readily protonates in positive Electrospray Ionization (ESI+), offering ultimate specificity and sub-ng/mL sensitivity[7].
Causality in Method Design: The TFA vs. Formic Acid Dilemma

A critical mechanistic choice in LC-MS/MS validation is mobile phase selection. Traditional HPLC-UV methods for Fingolimod heavily rely on 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to suppress silanol interactions and fix severe peak tailing[6]. However, TFA causes massive ion suppression in ESI-MS . To create a self-validating LC-MS/MS method for N-Ethyl Fingolimod, scientists must substitute TFA with 0.1% Formic Acid. While Formic Acid provides weaker ion-pairing, it ensures highly efficient protonation ( [M+H]+ ), allowing the instrument to reach the 0.3 ng/mL LOD threshold[7].

Self-Validating Experimental Protocol for LOD Determination

To ensure trustworthiness, the validation protocol must be self-validating—meaning the system inherently proves that matrix effects or baseline noise are not producing false positives. We utilize the Standard Deviation of the Response and Slope method as recommended by 4[4].

Step-by-Step Methodology (LC-MS/MS Approach)

Step 1: Matrix Blank Preparation (Specificity Check)

  • Action: Prepare a 1.0 mg/mL solution of highly purified Fingolimod API in 50:50 Acetonitrile:Water (containing 0.1% Formic acid).

  • Causality: Injecting this blank ensures that the API itself does not contain uncharacterized baseline noise or co-eluting isotopic peaks at the specific Multiple Reaction Monitoring (MRM) transition of N-Ethyl Fingolimod.

Step 2: Preparation of Spiked Calibration Standards

  • Action: Procure certified 8[8]. Spike the impurity into the 1.0 mg/mL API matrix to create five distinct concentration levels ranging from 0.1 ng/mL to 5.0 ng/mL.

  • Causality: Spiking directly into the API matrix (rather than pure solvent) accounts for matrix-induced ion suppression, fulfilling the E-E-A-T requirement for real-world applicability.

Step 3: Instrumental Analysis

  • Action: Analyze the samples using a C18 UHPLC column (e.g., 1.7 µm particle size) to ensure sharp peak widths. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: The sub-2-micron particles minimize longitudinal diffusion, increasing peak height (Signal) and inherently improving the Signal-to-Noise (S/N) ratio.

Step 4: Statistical LOD Calculation

  • Action: Plot the peak area of N-Ethyl Fingolimod (y-axis) against its concentration (x-axis). Calculate the residual standard deviation of the regression line ( σ ) and the slope of the calibration curve ( S ).

  • Calculation: Apply the ICH formula: LOD=3.3×(σ/S) .

Step 5: Empirical Verification

  • Action: Prepare a fresh sample spiked exactly at the calculated LOD concentration. Inject n=6 replicates.

  • Validation Criterion: The method is validated if the empirical S/N ratio of these replicates is consistently ≥3:1 , proving the statistical model aligns with physical detector performance.

Workflow Visualization

LOD_Validation_Workflow N1 1. Matrix Preparation (Fingolimod API) N2 2. Impurity Spiking (N-Ethyl Fingolimod) N1->N2 N3 3. Instrumental Analysis (LC-MS/MS / UHPLC) N2->N3 N4 4. Data Processing (Extract σ and Slope) N3->N4 N5 5. Statistical Validation (LOD = 3.3 σ / S) N4->N5

Caption: ICH Q2(R2) compliant workflow for validating N-Ethyl Fingolimod LOD in API.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH). Available at: [Link]

  • A New stability indicating liquid chromatographic method for the quantification of Fingolimod - Research Journal of Pharmacy and Technology. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available at: [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Fingolimod - International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS). Available at: [Link]

  • A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate - MDPI. Available at:[Link]

  • CAS 1402793-28-5 N-Ethyl Fingolimod Impurity - Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]

  • Stability indicating HPLC method for the quantification of fingolimod hydrochloride and its related substances - Der Pharma Chemica. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide for N-Ethyl Fingolimod

As laboratory operations increasingly handle highly potent active pharmaceutical ingredients (APIs), the margin for error in chemical disposal narrows significantly. N-Ethyl Fingolimod (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory operations increasingly handle highly potent active pharmaceutical ingredients (APIs), the margin for error in chemical disposal narrows significantly. N-Ethyl Fingolimod (CAS No. 1402793-28-5), a lipophilic derivative of the sphingosine 1-phosphate (S1P) receptor modulator Fingolimod, is utilized primarily as a pharmaceutical reference standard in advanced drug development workflows[1].

Due to its potent pharmacological activity, reproductive toxicity, and environmental persistence, managing N-Ethyl Fingolimod waste requires moving beyond basic laboratory hygiene. This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and terminal disposal of N-Ethyl Fingolimod, ensuring full compliance with environmental regulations and safeguarding laboratory personnel.

Quantitative Hazard Profile & Operational Impact

Understanding the physicochemical properties of N-Ethyl Fingolimod is critical for designing an effective disposal strategy. The compound's lipophilic tail and reactive amine headgroup dictate both its biological potency and its resistance to standard aqueous decontamination.

ParameterValueCausality & Operational Impact
CAS Number 1402793-28-5[1]Essential for accurate waste manifest generation and regulatory tracking.
Molecular Formula C21H37NO2[1]High lipophilicity dictates that aqueous buffers are insufficient for decontamination; organic solvents (e.g., alcohols) are required to solubilize residues[2].
Acute Toxicity Category 4 (H302)[3]Harmful if swallowed. Mandates strict use of face shields and closed-system handling to prevent accidental ingestion of aerosolized powder[3][4].
Reproductive Toxicity Category 2 (H361)[3]Suspected of damaging fertility or the unborn child. Requires handling exclusively within a Class II Biological Safety Cabinet (BSC) or dedicated powder hood[3][4].
Aquatic Toxicity Chronic Category 3 (H412)[5]Harmful to aquatic life with long-lasting effects. Strictly prohibits drain disposal (sewering) of any liquid waste containing trace API[5][6].

Regulatory Framework & Environmental Compliance

The 6[6] strictly prohibits the sewering of hazardous pharmaceutical waste. While N-Ethyl Fingolimod may not be explicitly listed as a P- or U-coded waste under legacy RCRA lists, its characteristic toxicity requires it to be managed as a hazardous pharmaceutical waste[6][7].

The Operational Imperative: Never flush N-Ethyl Fingolimod solutions down the drain. Environmental exposure to S1P receptor modulators can severely disrupt vascular development and immune cell trafficking in aquatic ecosystems[5][8]. High-temperature incineration at a permitted facility is the only authorized method of destruction, as it completely oxidizes the carbon skeleton and neutralizes the compound's biological activity[6].

Standard Operating Procedure: Decontamination & Disposal

The following step-by-step methodologies are designed as self-validating systems. Each phase includes a specific causality rationale and a validation checkpoint to ensure operational integrity.

Phase 1: Source Segregation and Primary Containment

Causality: Commingling hazardous pharmaceutical waste with non-hazardous waste exponentially increases regulatory burden and disposal costs[6]. Proper segregation at the point of generation prevents cross-contamination.

  • Identify Waste Streams: Separate N-Ethyl Fingolimod waste into solid streams (contaminated PPE, empty vials, pipette tips) and liquid streams (assay buffers, HPLC mobile phases).

  • Select Containment: Use puncture-resistant, high-density polyethylene (HDPE) containers for solids and chemically compatible, sealable carboys for liquids.

  • Labeling: Affix hazardous waste labels immediately upon the first drop of waste entering the container. Mark explicitly as "Toxic/Reproductive Hazard - N-Ethyl Fingolimod" to comply with hazard communication standards[3]. Validation Checkpoint: A secondary operator must visually verify that the label matches the waste profile and that the container is structurally sound and leak-proof before use.

Phase 2: Surface Decontamination and Spill Management

Causality: N-Ethyl Fingolimod is highly stable. Using water alone will merely spread the API across the surface. Furthermore, avoiding strong oxidizers like bleach (sodium hypochlorite) prevents the formation of hazardous, volatile chloramines from the compound's secondary amine group[2].

  • Solvent Selection: Prepare disposable laboratory wipes saturated with an organic solvent, such as 70% Isopropanol or Ethanol[2].

  • Wiping Technique: Do not spray solvents directly onto contaminated surfaces, as the kinetic force can aerosolize residual powder[4]. Wipe in a unidirectional motion, moving from the clean perimeter of the work area toward the most contaminated center.

  • Rinse and Repeat: Follow the solvent wipe with a secondary wipe using deionized water to remove any residual solvent, then dry the surface completely.

  • Dispose of Consumables: Place all used wipes and gloves directly into the solid hazardous waste container[5]. Validation Checkpoint: Perform a visual inspection under bright, oblique lighting to confirm the absolute absence of crystalline residue or chemical film on the workspace.

Phase 3: Terminal Disposal via High-Temperature Incineration

Causality: High-temperature incineration is the only reliable method to completely destroy the API, preventing environmental contamination and closing the regulatory loop[5][6].

  • Secure Storage: Transfer sealed waste containers to a centralized, climate-controlled hazardous waste accumulation area. Ensure the waste is stored away from strong acids, alkalis, and oxidizing agents[2].

  • Vendor Coordination: Contract a licensed hazardous waste disposal vendor permitted to handle characteristic pharmaceutical waste[3].

  • Manifest Generation: Complete the Uniform Hazardous Waste Manifest, ensuring the correct waste codes are applied based on local regulatory interpretations. Validation Checkpoint: Obtain and retain the Certificate of Destruction (CoD) provided by the incinerator facility. This document self-validates the cradle-to-grave lifecycle management of the chemical.

Waste Management Workflow Visualization

NEthylFingolimodDisposal Gen Waste Generation (N-Ethyl Fingolimod) Eval Hazard Assessment (Reproductive/Aquatic Toxin) Gen->Eval Liquid Liquid Waste (Organic/Aqueous) Eval->Liquid Solid Solid Waste (PPE, Consumables) Eval->Solid Contain Secondary Containment & RCRA Labeling Liquid->Contain Solid->Contain Incinerate High-Temperature Incineration Contain->Incinerate

Fig 1. Standardized operational workflow for N-Ethyl Fingolimod waste segregation and disposal.

References

  • EPA. "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaE077Nj9IZVGTqvrYvlXQaNZz37k1TGjax7k9wuWBQ6IKAo0F_o4SYFdZuIHis2XlBnwkH9PuxAZrvy-0-Db9v-LcrBVJeT5hjMFIV3kk-m5q7lQTcIQtdvKQUhftkZ_8zdVBnT6XnWqVhak-68y1286CXSerMB_zY5eXWn1iQoxWzHKUlP9VbEhvRacgZQp6fbE=]
  • KM Pharma Solution Private Limited. "MSDS - N-Ethyl Fingolimod." kmpharma.in.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2fGpB0PIVFhn6icduM7fqfgTt5RYX-cjFfin99QhudfGnHHONzuj5xpxVXOlJD7JUVUAhVkd4DmFJmhZ9TpQEkUv8Ph88_tQSFWrWzdUUJUWeozPRek3zdu3AlALmYa3K]
  • EPA. "Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report." regulations.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQLyUvPSloFjAAfs28YiKHssfO5hzWSxY4PWM8EJ4PHGo2cCZVvYLYD_odzTie-iVvyYVQhON1N2ZvBiZDC2j1Pb-XHUsnGNR8LUnwSCcW3SVCz7Lv5e4B6xC6P4fKq8a6SIhrIbT7eYIQDqd1lr04hSJV07dsboGqPpkUc0V5dRBT]
  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Fingolimod Hydrochloride." tcichemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9orJe-NTkByaCUr7kR-kAh-DC4heeX-T5RY_moGEw6O_g8oSnHUJjwVfaDk4LpLSwuTTzDCA8GPCivUETbgjeZazhJuXVKcy96BBr8xI-7rLdeUkJGEcEf9CNDjBU3P-LyRFTIfSkgffLkRRLjGTM]
  • MedChemExpress. "Fingolimod hydrochloride-SDS." medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLVZoGp2RkqsaMrRcnvYUt0ChImonkKW5zZ3RlCCGm2OyBes-q9FvhnneEL5Zl9pDqOkP2jHnWvzzX2cfap2sy7NvrFvoFEUPdKq3txZrlo3PKHK_6jraSSqy8QA_o8orAQWrt5DsXu6-8qku078X9J1vGsmCHzp-PGCnIJy-V_TgZ3eUMXGmINt-AMZtPeLwYwrMb_B2K3SbJxw==]
  • CymitQuimica. "SAFETY DATA SHEET - Fingolimod System Suitability Mixture." cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO2lNAB47sp3VdD5mAFbzBcvpqnuk3n93HvCt6DGjjVj8B8vu_iUku_FrV-W77ETizg9tlWjneJroRc7rBRvaW3gK5_bWKLt24pV3Xgv-r74vSspMJi_gCxJGAmTwBmOoJtXC3tqJWVjFf4yNpxHV9Uyj9fXsrYdBu]
  • ChemicalBook. "Fingolimod hydrochloride - Safety Data Sheet." chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6XVg4-oCnW3ZwSha_8fdqErlbfu0gBOjs4e-h5RGAK94znbiNbC8vTsP6kUPRmt2WdkDoUQCTdMEVyR3ys0-G18REqpxUYNbxOksLMbJPF4-3uW7Cj3ZXNX-MpIBV8k8KB0x-2llDoRdkCKkSO6kkQqKf9-6wcWE=]
  • ECHEMI. "Fingolimod hydrochloride SDS." echemi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ9maFK42tBNGCQNQDZvCcBxlQu7qJ_4fp-vjaInx3SnrUBFHFF2WdZqUSsDXw_tId-07G_JdSUkD6rWfZK0pExKtPNJ-MyYzkUoFpuLl5VoZVnR4xRk3Gr1OyN1ozLEDemBn5D2_oTiojAgYjxP1B4C63NHreb-ySl6OJJr9IIpk=]

Sources

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